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Catharanthin

Cat. No.: B13414991
M. Wt: 336.4 g/mol
InChI Key: CMKFQVZJOWHHDV-DYHNYNMBSA-N
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Description

Significance of Catharanthine (B190766) as a Key Monomeric Precursor in Medicinal Plant Chemistry

The primary significance of catharanthine lies in its role as one of the two essential monomeric units required for the biosynthesis of the dimeric indole (B1671886) alkaloids, vinblastine (B1199706) and vincristine (B1662923). hep.com.cnuniversiteitleiden.nl These latter compounds are highly valued in medicine for their chemotherapeutic properties. frontiersin.orgnih.gov The other monomeric precursor is vindoline (B23647). The coupling of catharanthine and vindoline, a reaction catalyzed by a specific peroxidase enzyme (CrPrx1) in the plant, forms α-3′,4′-anhydrovinblastine, which is the direct precursor to vinblastine. hep.com.cnmdpi.com

The low natural abundance of vinblastine and vincristine in C. roseus makes their direct extraction economically challenging. nih.gov Therefore, a semi-synthetic approach is often employed, where the more abundant precursors, catharanthine and vindoline, are extracted from the plant and then chemically coupled to produce the final dimeric alkaloids. universiteitleiden.nlunibo.it This highlights the critical importance of catharanthine as a starting material in the pharmaceutical production of these life-saving drugs.

Overview of Terpenoid Indole Alkaloid (TIA) Pathways in Catharanthus roseus

The biosynthesis of TIAs in Catharanthus roseus is a highly complex and compartmentalized process, involving multiple enzymatic steps and the coordination of different cellular and tissue types. researchgate.netuniversiteitleiden.nl The pathway can be broadly divided into several key stages:

Upstream Pathways: Two main pathways provide the initial building blocks. The shikimate pathway produces tryptamine (B22526), an indole derivative. Simultaneously, the methylerythritol phosphate (B84403) (MEP) pathway and the subsequent iridoid pathway generate the terpenoid component, secologanin (B1681713). nih.govplos.org

Formation of the Central Intermediate: Tryptamine and secologanin are condensed by the enzyme strictosidine (B192452) synthase (STR) to form strictosidine. hep.com.cnmdpi.com This molecule is the universal precursor for all TIAs in C. roseus. hep.com.cnnih.gov

Branching Pathways: From strictosidine, the pathway branches to produce a wide array of different TIAs. One major branch leads to the synthesis of catharanthine, which is an Iboga-type alkaloid. hep.com.cn Another significant branch produces tabersonine (B1681870), an Aspidosperma-type alkaloid, which is then further converted through a series of steps to vindoline. hep.com.cnmdpi.com

The biosynthesis of catharanthine from strictosidine involves a series of nine enzymatic steps. acs.orgnih.gov The pathway from strictosidine to catharanthine and tabersonine shares several initial enzymatic steps before diverging. acs.org

Historical Perspectives on Pathway Elucidation Efforts

The advent of modern molecular biology and genetic engineering techniques has significantly accelerated the pace of discovery. Key enzymes in the pathway have been identified, and their corresponding genes have been cloned and characterized. hep.com.cn This has allowed for a more detailed understanding of the individual enzymatic reactions and their regulation.

More recently, advances in transcriptomics, proteomics, and metabolomics have provided a systems-level view of TIA biosynthesis. pnas.orgnih.gov These "omics" approaches have been instrumental in identifying previously unknown genes, enzymes, and regulatory factors involved in the pathway. The complete elucidation of the genes responsible for the biosynthesis of catharanthine and vindoline is a relatively recent achievement, paving the way for metabolic engineering approaches to enhance the production of these valuable compounds. acs.orgnih.gov

Detailed Research Findings

The biosynthesis of catharanthine is a complex process involving numerous enzymes. The following table summarizes the key enzymatic steps from the central intermediate, strictosidine, to catharanthine.

StepEnzymeAbbreviationFunction
1Strictosidine β-D-glucosidaseSGDRemoves the glucose moiety from strictosidine. mdpi.com
2Geissoschizine synthaseGSConverts the aglycone of strictosidine to geissoschizine. acs.org
3Geissoschizine oxidaseGOOxidizes geissoschizine. acs.org
4Redox1/Redox2-Further modification of the intermediate. acs.org
5Stemmadenine (B1243487) acetyltransferaseSATAcetylates the intermediate to form stemmadenine acetate (B1210297). acs.org
6Dihydroprecondylocarpine synthaseDPASConverts stemmadenine acetate. acs.org
7Precondylocarpine acetate synthasePASFurther modifies the intermediate. acs.org
8Catharanthine synthaseCSCatalyzes the final step to form catharanthine. acs.orguniprot.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O2 B13414991 Catharanthin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19-,21+/m1/s1

InChI Key

CMKFQVZJOWHHDV-DYHNYNMBSA-N

Isomeric SMILES

CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

Biosynthetic Pathways of Catharanthine

Upstream Precursor Biogenesis

The biosynthesis of catharanthine (B190766) is dependent on the convergence of two major metabolic routes that supply its core structural components: the indole (B1671886) ring from the shikimate pathway and the terpenoid portion from the methylerythritol phosphate (B84403) (MEP) pathway.

The indole moiety of catharanthine is derived from the amino acid L-tryptophan, which is synthesized via the shikimate pathway. This fundamental pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate pathway to produce chorismate, a critical branch-point intermediate in aromatic amino acid biosynthesis. Chorismate is subsequently converted to tryptophan through a multi-step enzymatic cascade.

The final step in generating the indole precursor for TIA biosynthesis is the decarboxylation of tryptophan. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), which removes the carboxyl group from tryptophan to yield tryptamine (B22526). The expression of the TDC gene is often a rate-limiting step and is tightly regulated in TIA-producing plants.

Table 1: Key Steps in Tryptamine Biogenesis
Starting Material(s)Key IntermediateFinal PrecursorKey Enzyme
Phosphoenolpyruvate, Erythrose 4-phosphateChorismateTryptamineTryptophan Decarboxylase (TDC)
ChorismateL-TryptophanTryptamineTryptophan Decarboxylase (TDC)

The monoterpenoid component of catharanthine, secologanin (B1681713), is produced via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to generate the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

One molecule of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 compound geranyl pyrophosphate (GPP). GPP is the entry point into the iridoid pathway. It is first converted to geraniol (B1671447) by geraniol synthase (GES). A series of subsequent oxidation and cyclization reactions, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and loganic acid O-methyltransferase (LAMT), transforms geraniol into loganin (B1675030). The final step involves the oxidative cleavage of the cyclopentane (B165970) ring of loganin by secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase, to produce the secoiridoid secologanin.

Table 2: Overview of Secologanin Biosynthesis
PathwayStarting Material(s)Key IntermediatesFinal PrecursorKey Enzymes
MEP Pathway Pyruvate, Glyceraldehyde-3-phosphateIPP, DMAPP, GPPGeraniol1-deoxy-D-xylulose-5-phosphate synthase (DXS), GPPS
Iridoid Pathway GeraniolLoganinSecologaninGeraniol Synthase (GES), Geraniol 8-hydroxylase (G8H), Secologanin Synthase (SLS)

Common Strictosidine (B192452) Pathway

The convergence of the shikimate and MEP pathways marks the beginning of the central TIA pathway, where tryptamine and secologanin are combined to form the universal precursor for all TIAs, strictosidine.

The condensation of tryptamine and secologanin is a pivotal reaction catalyzed by the enzyme strictosidine synthase (STR). This enzyme performs a stereospecific Pictet-Spengler reaction, linking the ethylamine (B1201723) side chain of tryptamine to the aldehyde group of secologanin. The product, strictosidine, is the common ancestor of more than 3,000 distinct TIAs, including catharanthine. The high substrate specificity and stereoselectivity of STR ensure the formation of the correct 3-α(S) configuration, which is essential for all subsequent downstream diversification.

Table 3: Strictosidine Synthase Reaction
Substrate 1Substrate 2EnzymeProduct
TryptamineSecologaninStrictosidine Synthase (STR)Strictosidine

Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-D-glucosidase (SGD). SGD hydrolyzes the C-2' glucose moiety from strictosidine, generating a highly reactive and unstable aglycone. This intermediate is a critical branch point in TIA biosynthesis. The aglycone can spontaneously rearrange through several intermediates, including cathenamine (B1202132) and the iminium cation 4,21-dehydrogeissoschizine (B1238243). The fate of this reactive intermediate determines which class of TIA will be produced.

Divergent Biosynthesis of Catharanthine from Strictosidine

The pathway leading to catharanthine diverges from pathways for other TIAs (such as those leading to ajmalicine (B1678821) or vindoline) at the level of the strictosidine aglycone. The formation of the Iboga-type skeleton characteristic of catharanthine involves a complex series of cyclizations and rearrangements.

The key intermediate 4,21-dehydrogeissoschizine is converted to stemmadenine (B1243487), a precursor for both Iboga (e.g., catharanthine) and Aspidosperma (e.g., vindoline) alkaloids. The conversion of stemmadenine into catharanthine is a branch-specific process. Research has identified that stemmadenine is first acetylated by stemmadenine-O-acetyltransferase (SAT) to form stemmadenine acetate (B1210297). The final steps involve an oxidative cyclization of an intermediate derived from stemmadenine acetate. This crucial cyclization, which forms the defining C16-C21 and C7-C20 bonds of the Iboga scaffold, is catalyzed by the collaborative action of a peroxidase, such as Catharanthus roseus peroxidase 1 (CrPRX1), and a dioxygenase-like enzyme. This enzymatic cascade facilitates the complex rearrangement and ring closure required to produce the catharanthine molecule.

Table 4: Key Steps in the Divergent Pathway to Catharanthine
Key IntermediateSubsequent Intermediate(s)Final ProductKey Enzymes / Enzyme Classes
4,21-DehydrogeissoschizineStemmadenineCatharanthineStemmadenine-O-acetyltransferase (SAT)
StemmadenineStemmadenine AcetateCatharanthinePeroxidase (e.g., CrPRX1), Dioxygenase

Intermediate Steps and Putative Enzyme Activities

The conversion of 19E-geissoschizine, a key intermediate, to catharanthine involves a cascade of enzymatic activities. The pathway from strictosidine to catharanthine is comprised of nine enzyme-catalyzed steps. acs.orgnih.gov

Key Enzymes in Catharanthine Biosynthesis:

EnzymeAbbreviationFunction
Geissoschizine SynthaseGSA medium-chain alcohol dehydrogenase that reduces cathenamine to form 19E-geissoschizine. nih.govresearchgate.net It also plays a dual role by reducing the product of O-acetylstemmadenine oxidase (ASO) to form a common intermediate for hydrolases. nih.govresearchgate.net
Geissoschizine OxidaseGOA cytochrome P450 monooxygenase that oxidizes 19E-geissoschizine. researchgate.netuniprot.org This oxidation initiates the formation of several MIA skeletons. researchgate.net
Redox Enzymes (Redox1 and Redox2)Redox1, Redox2These enzymes are involved in the reduction of intermediates. researchgate.net Redox1 catalyzes the first oxidation step of the unstable product from the GO reaction. uniprot.org Together with Redox2, it preserves the C16 stereochemistry in critical intermediates like stemmadenine. researchgate.net
Stemmadenine AcetyltransferaseSATThis enzyme catalyzes the acetylation of stemmadenine to form O-acetylstemmadenine (OAS), a crucial activation step. pnas.orguniprot.org
Precondylocarpine Acetate SynthasePASAn oxidase that converts O-acetylstemmadenine to precondylocarpine acetate. biorxiv.orgnih.govacs.org It is also referred to as O-acetylstemmadenine oxidase (ASO). nih.govuniprot.orgd-nb.info
Dihydroprecondylocarpine SynthaseDPASThis reductase acts on precondylocarpine acetate to produce dihydroprecondylocarpine acetate. biorxiv.orgacs.orguniprot.org
Catharanthine SynthaseCSA hydrolase that catalyzes the final cyclization of a dehydrosecodine-type intermediate to form catharanthine. researchgate.netbiorxiv.orguniprot.org

The biosynthesis begins with the conversion of strictosidine to 19E-geissoschizine. nih.gov Geissoschizine Synthase (GS) is a pivotal enzyme that channels the metabolic flux towards the biosynthesis of Iboga and Aspidosperma alkaloids. researchgate.netebi.ac.uk Following this, Geissoschizine Oxidase (GO), a cytochrome P450 enzyme, oxidizes 19E-geissoschizine. researchgate.netuniprot.org The resulting unstable product is then acted upon by two redox enzymes, Redox1 and Redox2, leading to the formation of stemmadenine. researchgate.netfrontiersin.org

Stemmadenine itself is not the direct precursor for cyclization. It must first be activated through acetylation by Stemmadenine Acetyltransferase (SAT) to yield O-acetylstemmadenine (OAS). pnas.orgfrontiersin.org The subsequent steps involve the action of Precondylocarpine Acetate Synthase (PAS), also known as O-acetylstemmadenine oxidase (ASO), which oxidizes OAS to precondylocarpine acetate. nih.govbiorxiv.orgnih.govuniprot.org Dihydroprecondylocarpine Acetate Synthase (DPAS) then reduces precondylocarpine acetate to dihydroprecondylocarpine acetate. biorxiv.orguniprot.org This is followed by the formation of an unstable intermediate, which is finally cyclized by Catharanthine Synthase (CS) to produce catharanthine. researchgate.netbiorxiv.org

Enzymatic Basis of Iboga Alkaloid Scaffold Formation

The formation of the distinctive Iboga alkaloid scaffold of catharanthine is catalyzed by Catharanthine Synthase (CS). biorxiv.orgpnas.org This enzyme belongs to the α/β hydrolase superfamily, but instead of catalysis of hydrolysis, it facilitates a formal [4+2] cycloaddition (Diels-Alder) reaction. pnas.orgacs.orgpnas.org

Catharanthine Synthase acts on the dehydrosecodine intermediate. researchgate.netacs.org The enzyme controls the conformation of the substrate, orienting the dihydropyridine (B1217469) ring (acting as the diene) and the methyl acrylate (B77674) moiety (acting as the dienophile) to facilitate the specific intramolecular cyclization that results in the (+)-catharanthine structure. nih.gov This regio- and enantiodivergent cyclization is a remarkable example of enzymatic control over a complex chemical transformation. pnas.org Structural studies of CS and related cyclases have provided insights into how these enzymes achieve their product specificity, suggesting that key amino acid residues in the active site are responsible for positioning the substrate correctly for the desired cyclization. pnas.orgnih.gov The discovery and characterization of Catharanthine Synthase have been crucial in completing the elucidation of the catharanthine biosynthetic pathway. researchgate.netacs.org

Molecular Genetics and Regulation of Catharanthine Biosynthesis

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The synthesis of catharanthine (B190766) requires a multi-step enzymatic cascade, with genes encoding these enzymes being progressively identified and characterized over several decades. The pathway can be conceptually divided into the upstream steps that form the common MIA precursor, strictosidine (B192452), and the subsequent branch that leads specifically to catharanthine.

The formation of strictosidine, the universal precursor for over 3,000 MIAs, involves the convergence of the terpenoid (iridoid) and indole (B1671886) pathways. Key genes encoding the terminal enzymes of this upstream pathway have been cloned and functionally verified.

Secologanin (B1681713) Synthase (SLS): The gene encoding Secologanin Synthase (SLS) was identified as a cytochrome P450 monooxygenase (CYP72A1). This enzyme catalyzes the final, critical step in the iridoid pathway, converting loganin (B1675030) into secologanin through an oxidative cleavage mechanism. The expression of SLS is highly regulated and localized to the internal phloem-associated parenchyma cells in young leaves and stems.

Strictosidine Synthase (STR): The STR gene encodes the enzyme Strictosidine Synthase, which performs the pivotal condensation reaction between tryptamine (B22526) (derived from the shikimate pathway) and secologanin. This reaction forms the first dedicated MIA intermediate, strictosidine. The STR protein is targeted to the plant cell vacuole, where the acidic environment is suitable for the condensation reaction. The STR gene is a classic example of a pathway gene whose expression is strongly induced by signals like jasmonate.

Strictosidine β-D-Glucosidase (SGD): Following its synthesis, strictosidine must be activated for further diversification. This is accomplished by the enzyme Strictosidine β-D-Glucosidase, encoded by the SGD gene. SGD hydrolyzes the glucose moiety from strictosidine, yielding the highly reactive and unstable strictosidine aglycone. This aglycone is the branching point for all subsequent MIA classes, including the Iboga-type skeleton of catharanthine. The SGD enzyme has been localized to the endoplasmic reticulum and nucleus.

Table 1: Key Genes in the Upstream MIA Biosynthetic Pathway

Gene AbbreviationFull Gene NameEncoded EnzymeFunction in the Pathway
SLS Secologanin SynthaseSecologanin Synthase (CYP72A1)Catalyzes the conversion of loganin to secologanin.
STR Strictosidine SynthaseStrictosidine SynthaseCondenses tryptamine and secologanin to form the universal precursor, strictosidine.
SGD Strictosidine β-D-GlucosidaseStrictosidine β-D-GlucosidaseRemoves glucose from strictosidine to produce the reactive strictosidine aglycone.

The pathway from the strictosidine aglycone to catharanthine involves a series of complex enzymatic transformations that were only recently fully elucidated.

Geissoschizine Synthase (GS): The strictosidine aglycone is first converted to geissoschizine, a central intermediate. This reaction is catalyzed by Geissoschizine Synthase, an enzyme from the short-chain dehydrogenase/reductase (SDR) family.

Akuammicine Synthase-Like Oxidoreductase (ASO): Downstream of geissoschizine, a series of oxidations and rearrangements occur. An important player in forming the Iboga-type scaffold is an oxidoreductase that acts on preakuammicine. This enzyme, often referred to as an Akuammicine Synthase-Like Oxidoreductase (ASO), is critical for establishing the correct stereochemistry and ring structure leading towards catharanthine.

Catharanthine Synthase (CS): The final steps leading to catharanthine were a long-standing mystery. Research has now identified a two-enzyme system that converts stemmadenine (B1243487) acetate (B1210297) into catharanthine and tabersonine (B1681870) (the precursor to vindoline). The enzyme responsible for catharanthine formation, referred to as Catharanthine Synthase, is a cytochrome P450 (CYP71D12) that works in conjunction with a flavin-containing enzyme. This P450 catalyzes the formation of the C16-C21 bond, closing the final ring to produce the characteristic Iboga-type structure of catharanthine.

Genomic Organization of Catharanthine Biosynthetic Genes

The spatial arrangement of biosynthetic genes within the genome is a key factor in their evolution and co-regulation. In C. roseus, these genes are not randomly distributed but exhibit a remarkable degree of organization.

Unlike the dispersed nature of genes in many primary metabolic pathways, genes for specialized metabolite biosynthesis in plants are often found in physical proximity on a chromosome, forming biosynthetic gene clusters (BGCs).

Gene Clusters: Analysis of the C. roseus genome revealed that several key MIA biosynthetic genes are co-located in such clusters. For instance, genes involved in the early iridoid pathway are clustered, facilitating their coordinated expression. While not all MIA genes are in a single supercluster, this organization is believed to prevent the breakup of co-adapted gene sets during meiosis and allows for the inheritance of a functional metabolic unit.

Gene Duplications: The evolution of the complex MIA pathway has been heavily driven by gene duplication events followed by neofunctionalization or subfunctionalization. The large families of cytochrome P450s and oxidoreductases involved in the pathway are prime examples. Duplication of an ancestral gene provides a redundant copy that is free from selective pressure, allowing it to accumulate mutations and evolve a new, specialized function, such as the specific hydroxylations or ring closures required to produce catharanthine.

Beyond the linear sequence on a chromosome, the three-dimensional folding of chromatin within the nucleus plays a critical role in gene regulation. Techniques such as High-throughput Chromosome Conformation Capture (Hi-C) have been applied to the C. roseus genome to investigate this higher-order organization.

Research has demonstrated that the MIA biosynthetic gene clusters are located within specific 3D chromatin domains. These clusters form spatially proximal "hubs" in the nucleus, even if the genes are separated by large linear distances on the chromosome. This 3D architecture is thought to create a "transcription factory"—a localized nuclear environment enriched with the necessary RNA polymerases and transcription factors. This spatial co-localization facilitates the rapid and highly coordinated transcriptional activation of the entire pathway in response to regulatory signals, ensuring that all necessary enzymes are produced simultaneously.

Transcriptional and Post-Transcriptional Regulation

The production of catharanthine is dynamically regulated by a sophisticated network of transcription factors (TFs) that integrate developmental and environmental signals, such as wounding or elicitation by jasmonate.

Transcriptional Activators: A key family of activators is the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family. In C. roseus, the TFs ORCA2, ORCA3, ORCA4, and ORCA5 directly bind to specific promoter elements (the Jasmonate- and Elicitor-Responsive Element, or JERE) present in many MIA pathway genes, including STR and SGD, to activate their transcription. These ORCA TFs are themselves regulated by a master transcription factor, CrMYC2, which belongs to the basic helix-loop-helix (bHLH) family. The signaling molecule jasmonate triggers the activation of CrMYC2, which in turn induces the expression of the ORCA genes, leading to a hierarchical and amplified activation of the entire biosynthetic pathway.

Transcriptional Repressors: The activation pathway is counterbalanced by repressors to ensure tight control. The ZINC FINGER CYS2/HIS2-TYPE (ZCT) proteins act as repressors. These TFs compete with the ORCA activators for binding to the same or overlapping promoter regions of target genes. By doing so, they can dampen or switch off the expression of MIA biosynthetic genes, providing a mechanism for fine-tuning alkaloid production.

Post-Transcriptional Control: While transcriptional control is dominant, post-transcriptional mechanisms also contribute to regulation. This can include the regulation of mRNA stability and translation efficiency, adding another layer of control over the final levels of the biosynthetic enzymes.

Table 2: Key Transcriptional Regulators of the Catharanthine Pathway

Regulator NameProtein FamilyRegulatory RoleTarget Genes/Pathway Component
CrMYC2 bHLHMaster transcriptional activator; activated by jasmonate signaling.Activates expression of ORCA transcription factors.
ORCA3 AP2/ERFTranscriptional activator; binds to JERE promoter elements.Activates expression of STR, SGD, and other pathway genes.
ORCA4/5 AP2/ERFTranscriptional activators; work in concert with ORCA3.Activates expression of MIA biosynthetic genes.
ZCT1/2/3 ZCTTranscriptional repressors; compete with ORCA activators for promoter binding sites.Represses expression of STR and other ORCA target genes.

Role of Transcription Factors (e.g., ORCA3, ORCA4, ORCA5, CrMYC1)

A number of transcription factors have been identified as key regulators of the TIA pathway, orchestrating the expression of genes encoding the necessary biosynthetic enzymes.

The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family of transcription factors, particularly ORCA3, ORCA4, and ORCA5, play a pivotal role. researchgate.net These three factors are physically clustered on the same genomic scaffold and exhibit both overlapping and distinct functions in regulating TIA biosynthesis. researchgate.netuky.edu Overexpression of ORCA3 has been shown to up-regulate several key genes in the TIA pathway, leading to increased production of alkaloids. japsonline.complos.org Similarly, overexpression of ORCA4 or ORCA5 in C. roseus hairy roots has resulted in a significant increase in TIA accumulation. uky.edunih.gov While they share roles in regulating early pathway genes, they have distinct functions for late pathway genes. researchgate.net ORCA5 can directly regulate the expression of ORCA4 and indirectly influence ORCA3. uky.edu

The interplay between these transcription factors is complex. For instance, CrMYC2, another bHLH transcription factor, activates ORCA3 by binding to its promoter, while it indirectly activates ORCA4 and ORCA5. nih.gov This hierarchical and interactive network allows for fine-tuned control over the entire biosynthetic pathway.

Table 1: Key Transcription Factors in Catharanthine Biosynthesis

Transcription Factor Family Function in Catharanthine Biosynthesis
ORCA3 AP2/ERF Activator; up-regulates key TIA pathway genes. japsonline.complos.orgfrontiersin.org
ORCA4 AP2/ERF Activator; functionally overlaps with ORCA3 but also regulates additional pathway genes. researchgate.netuky.edu
ORCA5 AP2/ERF Activator; regulates ORCA4 directly and ORCA3 indirectly. uky.edu
CrMYC1 bHLH Activator; overexpression leads to increased catharanthine accumulation. scispace.comresearchgate.netresearchgate.net
CrMYC2 bHLH Activator; regulates the expression of ORCA transcription factors. nih.govfrontiersin.org
CrWRKY1 WRKY Repressor of the catharanthine pathway, while activating the serpentine (B99607) pathway. oup.com

Influence of Signaling Molecules on Gene Expression (e.g., Jasmonates)

The expression of the aforementioned transcription factors and, consequently, the entire catharanthine biosynthetic pathway, is heavily influenced by signaling molecules, most notably jasmonates (jasmonic acid and its derivatives like methyl jasmonate). pakbs.orguniversiteitleiden.nl

Jasmonates are plant hormones involved in defense responses. pakbs.org Their application can induce the expression of many TIA pathway genes, leading to increased alkaloid accumulation. pakbs.orgnih.govmdpi.com For example, treatment of C. roseus cell cultures with methyl jasmonate (MJ) can significantly enhance the production of catharanthine. nih.govresearchgate.net This induction is mediated through the upregulation of transcription factors like the ORCAs, which contain jasmonate-responsive elements in their promoters. japsonline.commdpi.com The presence of jasmonates triggers a signaling cascade that activates these transcription factors, thereby "turning on" the machinery for catharanthine biosynthesis. pakbs.orguniversiteitleiden.nlmdpi.com The effect of jasmonates can be synergistic with other elicitors, such as cyclodextrins, leading to even greater enhancements in catharanthine productivity. researchgate.net

Intercellular and Subcellular Compartmentation of Catharanthine Biosynthesis

The biosynthesis of catharanthine is not confined to a single cell type or a single organelle. Instead, it is a highly compartmentalized process, requiring the transport of intermediates across different cellular and subcellular boundaries. universiteitleiden.nlresearchgate.net

The TIA pathway is spread across at least four different cell types and involves at least five different subcellular compartments. universiteitleiden.nluniversiteitleiden.nl The early steps of the pathway, leading to the precursor strictosidine, occur in specific cells, while the later steps, including the formation of catharanthine, take place in others. pnas.orgfrontiersin.org

Specifically, the biosynthesis of the catharanthine precursor, strictosidine, involves enzymes located in the cytoplasm. nih.gov However, the complete pathway to catharanthine involves multiple organelles, including the endoplasmic reticulum, vacuoles, and potentially the chloroplasts. mdpi.comresearchgate.net Loganic acid, an earlier precursor, is synthesized in internal phloem-associated parenchyma (IPAP) cells and then transported to the leaf epidermis. universiteitleiden.nlpnas.org The final steps leading to catharanthine occur in the leaf epidermal cells. pnas.org

This spatial separation necessitates a complex network of transporters to move intermediates between cellular compartments. researchgate.netuniversiteitleiden.nl For instance, after its synthesis, catharanthine is secreted to the leaf surface, a process mediated by an ATP-binding cassette (ABC) transporter. researchgate.netpnas.org This sequestration of catharanthine on the leaf surface, separate from its coupling partner vindoline (B23647) which accumulates within specialized internal leaf cells, explains the low levels of the dimeric alkaloids vinblastine (B1199706) and vincristine (B1662923) found in the intact plant. pnas.orgpnas.org This intricate compartmentation underscores the highly evolved and regulated nature of catharanthine production in C. roseus.

Production and Enhancement Strategies for Catharanthine

In Vitro Plant Cell and Tissue Culture Systems

In vitro techniques offer a controlled environment for the production of valuable plant-derived secondary metabolites, bypassing the limitations of traditional agriculture.

Catharanthus roseus cell suspension cultures are a widely explored system for producing terpenoid indole (B1671886) alkaloids (TIAs). psu.edu These cultures involve growing undifferentiated plant cells in a liquid medium, which allows for uniform cultivation and easier extraction of metabolites. However, the production of catharanthine (B190766) in undifferentiated cell cultures is often low. psu.edu This is because the biosynthetic pathways for certain complex alkaloids are frequently tissue-specific and developmentally regulated, meaning they may not be fully active in dedifferentiated cells. mdpi.com

Studies have shown that while suspension cultures can produce catharanthine, the yields are often not commercially viable without further optimization or elicitation. psu.edu For instance, exposure of suspension cultures to low-dose UV-B irradiation was found to increase the amount of catharanthine. psu.edunih.gov In some cases, the level of cell differentiation within the culture directly correlates with alkaloid production, with more differentiated cells yielding higher amounts of catharanthine. mdpi.com Despite their limitations, suspension cultures remain a valuable model system for investigating the signaling pathways that regulate catharanthine biosynthesis. nih.govnih.gov

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, represent a more stable and productive alternative for TIA synthesis. mdpi.com These cultures consist of genetically stable, differentiated roots that grow rapidly in hormone-free liquid media. mdpi.com A significant advantage of hairy roots is their ability to produce a broad spectrum of TIAs, including ajmalicine (B1678821), serpentine (B99607), and catharanthine, sometimes at levels higher than those found in non-transformed root cultures. mdpi.com

Research has demonstrated that hairy root cultures consistently produce catharanthine. researchgate.net Overexpression of certain transcription factors, such as ORCA2, in hairy roots has been shown to significantly increase the accumulation of catharanthine, with yields increasing by up to 2.03-fold compared to control lines. academicjournals.orgsemanticscholar.org The inherent genetic stability and differentiated nature of hairy roots make them a superior platform for the consistent and enhanced production of catharanthine. mdpi.com

Fine-tuning the culture environment is critical for maximizing catharanthine yield in vitro. Key parameters include media composition, harvest time, and light conditions.

Media Composition : The nutrient makeup of the culture medium significantly influences both cell growth and alkaloid production. Reducing nitrate (B79036) and/or phosphate (B84403) ions in the medium can decrease cell growth but has been shown to remarkably increase TIA accumulation. mdpi.comnih.gov The carbon source is another critical factor; increasing sucrose (B13894) concentration or substituting it with fructose (B13574) can enhance catharanthine levels. mdpi.comekb.eg The addition of salts like potassium chloride (KCl) and sodium chloride (NaCl) has also been found to boost catharanthine production, with KCl causing a notable 300% increase in some cases. mdpi.com61.8.75 Furthermore, the use of a conditioned medium—one in which cells have previously grown—can dramatically improve catharanthine production by nearly fivefold, suggesting the presence of secreted factors that promote biosynthesis. nih.gov

Harvest Time : The timing of harvest is crucial as catharanthine accumulation is often linked to the growth phase of the culture. Optimal yields are typically observed during the late-exponential or early-stationary phase of growth. rice.edu Studies on whole plants also show that catharanthine concentrations increase with plant age. plos.orgexlibrisgroup.comdntb.gov.ua In one study, delaying the harvest from 45 days to 70 days resulted in higher concentrations of the alkaloid. plos.orgishs.org

Light Conditions : Light acts as a significant regulatory factor in alkaloid biosynthesis. While catharanthine levels in etiolated (dark-grown) seedlings are not heavily influenced by light, specific light treatments can act as powerful elicitors in culture systems. nih.gov Exposing cultures to UV-B light has been shown to increase catharanthine production by up to 3-fold. nih.gov Similarly, red light from LEDs, particularly at an intensity between 150 and 300 µmol m⁻² s⁻¹, can enhance the yield of catharanthine. plos.orgresearchgate.net

Plasma Activated Water (PAW) : A novel approach to enhancing secondary metabolite production is the use of Plasma Activated Water (PAW). PAW is rich in reactive oxygen and nitrogen species (RONS) that can trigger defensive responses in plants, leading to increased alkaloid synthesis. plos.org Studies have shown that irrigating C. roseus with PAW significantly enhances catharanthine concentrations. The effect is even more pronounced when combined with red light treatment, leading to the highest observed yields. plos.orgexlibrisgroup.comdntb.gov.uaishs.orgresearchgate.net

Table 1: Effect of Optimized Culture Conditions on Catharanthine Production

Parameter Condition System Observed Effect on Catharanthine Reference(s)
Media Composition Increased Sucrose Compact Callus Clusters Increased levels mdpi.com
Fructose (vs. Sucrose) Hairy Root Cultures Increased levels mdpi.comekb.eg
Addition of NaCl (1.7 g/L) Compact Callus Clusters ~90% increase mdpi.com
Addition of KCl (1.7 g/L) Compact Callus Clusters ~300% increase mdpi.com
Conditioned Medium Immobilized Cells Nearly fivefold increase nih.gov
Light Conditions UV-B Irradiation (5 min) Suspension Cultures 3-fold increase nih.gov
Red Light (LED) Whole Plants Enhanced production plos.orgresearchgate.net
Other Plasma Activated Water (PAW) Whole Plants Enhanced concentrations plos.orgexlibrisgroup.comdntb.gov.ua
PAW + Red Light Whole Plants Maximized concentrations plos.orgdntb.gov.uaishs.org

Elicitation Strategies for Enhanced Biosynthesis

Elicitation involves treating cultures with specific compounds (elicitors) that trigger defense responses, thereby stimulating the biosynthesis of secondary metabolites like catharanthine.

Biological elicitors are molecules of biological origin, such as polysaccharides derived from microbial cell walls.

Chitooligosaccharides : Chitooligosaccharides, derived from chitosan, are potent elicitors. mdpi.com Foliar application of chitooligosaccharides on C. roseus leaves has been shown to strongly stimulate the accumulation of catharanthine. mdpi.comnih.gov The effect is dependent on both the molecular weight and concentration of the chitooligosaccharides. In one study, treatment with 0.1 µg/mL of 3 kDa chitooligosaccharides resulted in a remarkable 141.54% increase in catharanthine content compared to the control. mdpi.com This enhancement is associated with the upregulation of key genes in the TIA synthesis pathway. mdpi.comnih.gov

Fungal Elicitors : Extracts from fungal mycelia (e.g., from Aspergillus niger, Penicillium citrinum) are also effective at inducing catharanthine production in cell cultures. nih.govnih.gov These elicitors trigger a defense cascade that includes the generation of signaling molecules like nitric oxide, which is essential for activating catharanthine synthesis. nih.gov

Table 2: Effect of Biological Elicitors on Catharanthine Production

Elicitor System Treatment Result Reference(s)
Chitooligosaccharides C. roseus Leaves 0.1 µg/mL (1 kDa) 15.17% increase in catharanthine mdpi.com
C. roseus Leaves 0.1 µg/mL (3 kDa) 141.54% increase in catharanthine mdpi.comnih.gov
Fungal Elicitor Penicillium citrinum Cell Walls Enhancement of catharanthine production nih.gov

Chemical elicitors encompass a range of non-biological substances, including biosynthetic precursors and signaling molecules.

Tryptophan : As a primary precursor in the TIA pathway, the addition of tryptophan to the culture medium can sometimes enhance alkaloid production. 61.8.75 However, its effect on catharanthine can be contradictory. While some studies report that tryptophan treatment significantly increases catharanthine content researchgate.net, others have found it has no effect or that its addition is less effective than feeding precursors further down the pathway, like loganin (B1675030). tandfonline.comtandfonline.com Multiple feedings of precursors may be necessary to maintain and increase catharanthine levels. tandfonline.comtandfonline.com

Artemisinic Acid : Artemisinic acid has been identified as a novel abiotic elicitor for catharanthine production. academicjournals.org When added to C. roseus suspension cultures, it significantly promoted catharanthine yield. A concentration of 60 mg·L⁻¹ artemisinic acid resulted in a total catharanthine yield that was 4.95 times higher than the control group. academicjournals.org This compound also encourages the secretion of catharanthine into the medium, which simplifies its purification. academicjournals.org

Methyl Jasmonate : Jasmonates, including methyl jasmonate, are well-known signaling molecules in plant defense and are effective elicitors for TIA biosynthesis. mdpi.comresearchgate.net Exposure of C. roseus cultures to jasmonates leads to the transcriptional activation of key pathway genes, resulting in the accumulation of alkaloids, including catharanthine. researchgate.net

Table 3: Effect of Chemical Elicitors on Catharanthine Production

Elicitor System Treatment Result Reference(s)
Tryptophan Callus Culture N/A Significantly increases content researchgate.net
Artemisinic Acid Suspension Culture 60 mg·L⁻¹ 4.95-fold increase in total yield academicjournals.org
Jasmonates Cell Cultures N/A Accumulation of catharanthine researchgate.net
Mannitol Hairy Root Cultures N/A 3.6-fold increase in accumulation researchgate.net
Silver Nitrate Hairy Root Cultures N/A 3-fold increase in content researchgate.net

Metabolic Engineering Approaches

Metabolic engineering provides powerful strategies to enhance the production of valuable secondary metabolites like catharanthine. By manipulating the genetic and regulatory networks within Catharanthus roseus or by transferring the biosynthetic pathway to heterologous systems, researchers can overcome the low natural yields of this important alkaloid.

Genetic Manipulation of Biosynthetic Pathway Genes (CrTDC, CrSTR, G10H, ORCA3)

Targeted genetic modification of key enzymatic and regulatory genes in the terpenoid indole alkaloid (TIA) pathway is a primary strategy to boost catharanthine production. Overexpression of genes encoding rate-limiting enzymes and crucial transcription factors has shown significant success.

CrTDC and CrSTR : Tryptophan decarboxylase (CrTDC) and strictosidine (B192452) synthase (CrSTR) are two critical upstream enzymes in the TIA pathway. CrTDC converts tryptophan to tryptamine (B22526), and CrSTR catalyzes the condensation of tryptamine and secologanin (B1681713) to form strictosidine, the central precursor for all TIAs. Studies have demonstrated that overexpressing CrTDC and CrSTR in C. roseus can significantly enhance the metabolic flux towards TIA biosynthesis. nih.gov In one study, whole plant transgenics of C. roseus overexpressing both CrTDC and CrSTR resulted in up to a ninefold increase in catharanthine levels and a fivefold increase in vinblastine (B1199706) production. nih.govresearchgate.net These transgenic lines showed a significant increase in the transcript levels of CrTDC and CrSTR, up to 38-fold and 65-fold respectively. nih.gov

G10H and ORCA3 : Geraniol (B1671447) 10-hydroxylase (G10H) is a cytochrome P450 enzyme that catalyzes the first committed step in the biosynthesis of secologanin, one of the two main precursors for strictosidine. japsonline.com The AP2/ERF-domain transcription factor, ORCA3 (octadecanoid-responsive Catharanthus AP2/ERF domain), is a key regulator that activates the expression of several TIA pathway genes. nih.gov Co-overexpression of G10H and ORCA3 in C. roseus hairy roots has been shown to improve catharanthine production. japsonline.comoup.commdpi.com For instance, hairy root cultures overexpressing both genes accumulated 6.5-fold higher levels of catharanthine compared to untransformed controls. bioinfopublication.org Overexpression of ORCA3 alone, or in combination with G10H in whole plants, also led to a significant increase in the accumulation of catharanthine, vindoline (B23647), and ajmalicine. researchgate.netplos.org Interestingly, while the overexpression of these genes boosts monomeric alkaloid production, the impact on the final dimeric products like vinblastine can be limited. researchgate.netplos.org Another transcription factor, CrMYC1, when overexpressed, has also been shown to increase catharanthine content by approximately 3-fold. pomics.com

**Table 1: Impact of Genetic Manipulation on Catharanthine Production in *Catharanthus roseus***

Gene(s) Overexpressed System Fold Increase in Catharanthine Reference(s)
CrTDC + CrSTR Whole Plant Up to 9-fold nih.govresearchgate.net
G10H + ORCA3 Hairy Roots 6.5-fold bioinfopublication.org
ORCA3 + G10H Whole Plant Significant increase researchgate.netplos.org
ORCA2 Hairy Roots 2.03-fold academicjournals.org
CrMYC1 Whole Plant (transient) ~3-fold pomics.com

Rewiring Cellular Metabolism in Catharanthus roseus

Enhancing catharanthine production is not merely about upregulating specific pathway genes; it also involves a broader rewiring of the plant's cellular metabolism. The overexpression of TIA pathway genes can have far-reaching effects on other metabolic networks. For example, NMR-based metabolomics of C. roseus lines overexpressing ORCA3 and G10H revealed changes in the levels of amino acids, organic acids, sugars, and phenylpropanoids. researchgate.net This suggests a coordinated regulation and potential competition for common precursors, such as those from the shikimate pathway, between TIA biosynthesis and other metabolic branches. plos.org

Strategies to increase catharanthine yield also include the use of elicitors, which are compounds that trigger defense responses in plants, often leading to an increase in secondary metabolite production. nih.gov For instance, combining elicitors like malate (B86768) and sodium alginate has resulted in catharanthine yields of up to 26 mg/L in cell cultures. nih.gov Similarly, chitooligosaccharides have been shown to significantly boost the accumulation of catharanthine by up to 141.54% in C. roseus leaves, partly by enhancing the expression of key biosynthetic genes and transcription factors like ORCA3. mdpi.com These approaches highlight that manipulating the plant's response to stress and its primary metabolic pathways can be an effective strategy for enhancing the production of target alkaloids. frontiersin.org

Heterologous Biosynthesis in Microbial Systems (e.g., Pichia pastoris)

The complexity of the catharanthine biosynthetic pathway and the low yields in the native plant have driven efforts to transfer the entire pathway into microbial hosts, which offer advantages like rapid growth and easier genetic manipulation. researchgate.net The methylotrophic yeast Pichia pastoris has emerged as a promising chassis for producing complex plant-derived natural products. researchgate.netmdpi.com

Researchers have successfully engineered P. pastoris for the complete de novo biosynthesis of catharanthine from simple carbon sources like methanol (B129727) and mannitol. researchgate.netmdpi.com This monumental task involved extensive metabolic engineering, including:

Pathway Division : The long biosynthetic pathway was divided into modules, such as the strictosidine module and the catharanthine module. mdpi.commdpi.com

Gene Integration and Optimization : A total of 34 biosynthetic genes were integrated into the yeast genome, involving 56 genetic edits. mdpi.com This included screening for enzymes with higher activity and amplifying genes that control rate-limiting steps. researchgate.net

Metabolic Rewiring : The cellular metabolism of the yeast was rewired to optimize the supply of precursors and cofactors. researchgate.net

Through these concerted efforts, a catharanthine titer as high as 2.57 mg/L was achieved in fed-batch fermentation. researchgate.netmdpi.com This work establishes P. pastoris as a viable cell factory for the scalable production of complex molecules like catharanthine, potentially overcoming the limitations of plant extraction. researchgate.net While Saccharomyces cerevisiae (baker's yeast) has also been engineered to produce catharanthine, the yields reported from P. pastoris are higher. mdpi.com

Heterologous Biosynthesis in Plant Systems (e.g., Nicotiana benthamiana)

Besides microbial systems, other plant species are being explored as alternative platforms for producing catharanthine. Nicotiana benthamiana is a widely used model plant for the transient expression of genes and reconstitution of biosynthetic pathways due to its rapid growth and high transformation efficiency. acs.orgnih.gov

Recently, the late-stage biosynthetic pathway leading to catharanthine and its isomer tabersonine (B1681870) has been successfully reconstituted in N. benthamiana. mdpi.comresearchgate.netacs.org This was achieved using a modular Agrobacterium-mediated transient gene expression approach, where multiple genes of the pathway were co-infiltrated into the plant leaves. mdpi.comresearchgate.net This strategy allowed for the production of catharanthine at levels of approximately 60 ng per gram of frozen tissue. acs.org While optimizing the pathway, researchers were able to produce a precursor, precondylocarpine acetate (B1210297), at yields as high as ~2.7 mg per gram of frozen tissue. mdpi.comnih.govacs.org These findings demonstrate that a plant-based heterologous system can be a powerful and promising platform for manufacturing complex, high-value natural products like catharanthine. mdpi.comresearchgate.net

Cultivar Selection and Improvement for High Catharanthine Yield

A fundamental approach to increasing catharanthine supply is to identify and cultivate high-yielding varieties of Catharanthus roseus. Significant variation in the content of terpenoid indole alkaloids exists among different cultivars. nih.gov Therefore, screening germplasm is a crucial first step for both direct commercial cultivation and for selecting elite lines for further genetic improvement programs. researchgate.netscribd.com

Several studies have screened numerous C. roseus cultivars to quantify their alkaloid content. In one extensive study that analyzed 64 different cultivars, the concentration of catharanthine and vindoline was found to be highest in the 'Pacifica Peach' cultivar, reaching 2903 ± 384 μg/g dry weight for catharanthine. nih.gov Another cultivar, 'Cooler Rose Hot', was identified as having the highest concentration of serpentine. nih.gov Such screening efforts provide valuable information for industrial applications, as catharanthine is a key precursor for the semi-synthesis of the anticancer drug vinblastine. nih.govresearchgate.netscribd.com

Beyond simple selection, breeding programs aim to develop new varieties with superior traits. For example, the 'CIM-Sushil' variety was developed through mutation breeding and is noted for its high vindoline content. jmaps.inresearchgate.netjmaps.in While this variety was selected for vindoline, the principle of improving monomeric alkaloid precursors through breeding is directly applicable to catharanthine. Another approach involves creating recombinant inbred lines from crosses and using quantitative trait loci (QTL) mapping to identify genetic markers associated with high alkaloid yields. nih.gov This allows for marker-assisted selection, a more targeted and efficient breeding strategy to develop cultivars with consistently high catharanthine production. nih.gov

Table 2: Catharanthine Content in Selected Catharanthus roseus Cultivars

Cultivar Catharanthine Content (μg/g DW) Vindoline Content (μg/g DW) Serpentine Content (μg/g DW) Reference(s)
Pacifica Peach 2903 ± 384 2082 ± 113 - nih.gov
Cooler Rose Hot - - 461 ± 46 nih.gov
Pacifica Burgundy - - 506 ± 16 scribd.com
Cooler Lilac (LP10 Hairy Root Line) 4300 - - tandfonline.com
Cooler Blush (LP21 Hairy Root Line) >3000 - - tandfonline.com

Note: Data for hairy root lines represents the peak accumulation in culture and may not be directly comparable to whole plant leaf tissue.

Chemical Synthesis and Semi Synthesis of Catharanthine and Its Derivatives

Total Synthesis Methodologies

The total synthesis of catharanthine (B190766), a member of the iboga-type monoterpenoid indole (B1671886) alkaloids, has been a subject of considerable interest. Various strategies have been devised to construct its complex pentacyclic framework, with particular attention to controlling stereochemistry and regiochemistry.

The precise arrangement of atoms in catharanthine necessitates synthetic methods that can selectively produce the desired stereoisomer and regioisomer.

A notable strategy involves an iridium-catalyzed reductive activation of a β,γ-unsaturated δ-lactam. This process generates a reactive dienamine intermediate that undergoes a [4+2] cycloaddition, or Diels-Alder reaction, to form the bridged bicyclic amine structure known as the isoquinuclidine core. google.com This method has been applied in a concise five-step total synthesis of catharanthine. google.com The key to this approach is the high degree of stereo- and regioselectivity conferred by the iridium catalyst in the formation of the dienamine. google.com

Another approach utilizes an organocatalyzed Diels-Alder reaction between an N-protected dihydropyridine (B1217469) and acrolein. Using a valine-derived 1,2-aminoalcohol as the catalyst, this reaction proceeds with high enantiomeric and diastereomeric ratios. nih.gov The resulting product can then be elaborated into intermediates that have been previously used in the total synthesis of catharanthine. nih.gov

Palladium-catalyzed reactions have also been instrumental in achieving stereoselective and regioselective synthesis in the context of Vinca (B1221190) alkaloids. acs.org For instance, Trost's synthesis of (+)-ibogamine, a related alkaloid, famously employed a palladium-catalyzed allylic alkylation and an asymmetric Diels-Alder reaction using a chiral auxiliary to establish the correct stereochemistry. cabidigitallibrary.org These foundational strategies have influenced subsequent approaches to catharanthine and its analogues.

Table 1: Key Stereoselective and Regioselective Reactions in Catharanthine Synthesis

Reaction Type Catalyst/Reagent Key Transformation Reference
Reductive Dienamine Formation / [4+2] Cycloaddition Iridium(I) catalyst Forms functionalized isoquinuclidines stereoselectively. google.com
Asymmetric Diels-Alder Reaction Valine-derived 1,2-aminoalcohol Enantioselective formation of a chiral isoquinuclidine precursor. nih.gov
Asymmetric Diels-Alder Reaction Chiral oxazolidinone auxiliary Establishes stereochemistry in the construction of the iboga core. ijsrtjournal.com

Biosynthesis of monoterpenoid indole alkaloids often proceeds through common, highly reactive intermediates. wikipedia.org Dehydrosecodine is a crucial, albeit unstable, intermediate in the biosynthesis of iboga-type alkaloids like catharanthine and aspidosperma-type alkaloids like tabersonine (B1681870). nih.govresearchgate.net This divergence is controlled by enzymes, catharanthine synthase (CS) and tabersonine synthase (TS), which catalyze distinct [4+2] cycloaddition reactions. wikipedia.orgresearchgate.net

Inspired by this natural pathway, chemists have developed biomimetic syntheses that generate and cyclize dehydrosecodine or its analogues. nih.govmdpi.com A significant achievement in this area is a five-step total synthesis of catharanthine that proceeds through the elusive dehydrosecodine intermediate. google.comgoogle.com This route leverages a reductive strategy to generate the dehydrosecodine precursor, which then undergoes a biomimetic intramolecular [4+2] cycloaddition to yield the catharanthine scaffold. google.com

Researchers have also designed and synthesized more stable, artificial dehydrosecodine derivatives. These "pluripotent" intermediates can be guided towards different alkaloid scaffolds through controlled cycloaddition and redox-mediated cyclization reactions, mimicking the divergent nature of the biosynthetic pathway. nih.govmdpi.com The selective formation of the iboga-type skeleton from a dehydrosecodine-type intermediate, even without an enzyme, is thought to be facilitated by intramolecular hydrogen bonding that pre-organizes the molecule for the required cyclization. researchgate.net

The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, ring system is the structural hallmark of iboga alkaloids and a primary challenge in their synthesis. google.comcabidigitallibrary.org The main strategies developed to construct this bridged bicyclic core are:

Cycloaddition Reactions: The Diels-Alder reaction is the most prominent cycloaddition strategy. cabidigitallibrary.orgsemanticscholar.org This involves the reaction of a diene, often a dihydropyridine derivative, with a dienophile. google.comcabidigitallibrary.org Asymmetric versions of this reaction, using chiral catalysts or auxiliaries, have been developed to produce enantiomerically enriched isoquinuclidines, which are crucial for the synthesis of natural (+)-catharanthine. nih.govijsrtjournal.comclausiuspress.com

Transannular Cyclization: This strategy involves forming a bond across a larger, pre-existing ring. For example, methods like transannular aziridination and palladium-catalyzed allylic alkylation have been successfully employed to forge the isoquinuclidine core. cabidigitallibrary.orgsemanticscholar.org

Radical Rearrangement/Cyclization: Radical-based methods offer another avenue. For instance, the irradiation of a chloroacetamide precursor can generate a radical that cyclizes to form the isoquinuclidine system, albeit sometimes in modest yields. cabidigitallibrary.orgsemanticscholar.org A stereoselective radical translocation–cyclization reaction has also been reported as a key step in the synthesis of related alkaloids. researchgate.net

More recent innovations include enzymatic desymmetrization of a prochiral isoquinuclidine precursor to obtain an optically active intermediate for catharanthine synthesis. nih.gov

Table 2: Major Strategies for Isoquinuclidine Core Construction

Strategy Description Example Reference
Cycloaddition [4+2] Diels-Alder reaction between a diene and a dienophile. Iridium-catalyzed reductive dienamine synthesis followed by cycloaddition. google.com
Transannular Cyclization Formation of a bond across a larger ring. Pd-catalyzed allylic alkylation. cabidigitallibrary.orgsemanticscholar.org
Radical Cyclization Cyclization involving a radical intermediate. Irradiation of a chloroacetamide precursor. cabidigitallibrary.orgsemanticscholar.org

| Enzymatic Desymmetrization | Enzymatic conversion of a prochiral substrate to a chiral product. | Desymmetrization of a prochiral diester to an optically active isoquinuclidine. | nih.gov |

Semi-synthesis of Dimeric Vinca Alkaloids from Catharanthine

Catharanthine and vindoline (B23647) serve as the monomeric building blocks for the potent anticancer drugs vinblastine (B1199706) and vincristine (B1662923). wikipedia.org The commercial production of these drugs relies on the semi-synthetic coupling of these two precursors, which are extracted from the Catharanthus roseus plant. nih.gov

The classic approach to coupling catharanthine and vindoline is the Polonovski-Potier reaction. This method involves the oxidation of catharanthine to its N-oxide, followed by fragmentation induced by an acylating agent like trifluoroacetic anhydride. The resulting electrophilic species is then attacked by the nucleophilic vindoline to form an iminium intermediate. Subsequent reduction with sodium borohydride (B1222165) yields anhydrovinblastine (B1203243), a key precursor to vinblastine. acs.orgsemanticscholar.org

A more direct and efficient method involves an iron(III)-promoted coupling. researchgate.net This reaction is believed to proceed via the formation of a catharanthine amine radical cation, which undergoes oxidative fragmentation. This is followed by a diastereoselective coupling with vindoline. The resulting intermediate can then be converted directly to vinblastine (in 43% yield) and its isomer leurosidine (B1205338) (in 23% yield) in a one-pot sequence involving an Fe(III)-NaBH4/air system. researchgate.net Other oxidative systems, such as using dichlorodicyanoquinone, have also been investigated. acs.org

Laccase enzymes, in the presence of oxygen, have also been used to catalyze the oxidative coupling of catharanthine and vindoline. This chemoenzymatic approach produces an eniminium cationic intermediate, which, after reduction with sodium borohydride, yields anhydrovinblastine in good yield (56%). researchgate.net

In the C. roseus plant, the dimerization of catharanthine and vindoline is catalyzed by enzymes. wikipedia.orgnih.gov The primary enzyme responsible for this coupling is a class III plant peroxidase, often referred to as anhydrovinblastine synthase (AVLBS). nih.govnih.govresearchgate.net One specific, well-characterized isoenzyme is CrPrx1. wikipedia.orgclausiuspress.com

This H₂O₂-dependent enzyme catalyzes the coupling of the two monomers to form α-3',4'-anhydrovinblastine (AVLB). nih.govresearchgate.net The reaction proceeds through a radical-propagated mechanism where both catharanthine and vindoline can act as electron donors to the oxidizing intermediates of the peroxidase. researchgate.net The enzyme provides a controlled environment that ensures the correct stereochemical outcome of the coupling. researchgate.net Following the formation of anhydrovinblastine, subsequent enzymatic steps, which are not yet fully elucidated, lead to the formation of vinblastine and vincristine. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Acrolein
Anhydrovinblastine (AVLB)
Catharanthine
Dehydrosecodine
Dichlorodicyanoquinone
Ibogamine
Leurosidine
Secologanin (B1681713)
Sodium borohydride
Strictosidine (B192452)
Tabersonine
Trifluoroacetic anhydride
Tryptamine (B22526)
Vinblastine
Vincristine

Rate-Limiting Factors in Dimerization

The dimerization of catharanthine with vindoline to form bisindole alkaloids, such as vinblastine and its precursors, is a critical step in both the natural biosynthesis within Catharanthus roseus and in semi-synthetic production methods. The efficiency of this coupling reaction is influenced by several factors that can limit its rate. Understanding these factors is crucial for optimizing the yield of these medicinally important compounds.

The natural concentrations of catharanthine and vindoline in C. roseus are significantly higher than those of their dimeric products, suggesting that the coupling reaction itself is a rate-limiting step in the biosynthesis of vinblastine and vincristine. wikipedia.orgnih.gov This limitation is thought to be influenced by multiple factors, including the availability of necessary enzymes and co-factors, and the subcellular compartmentalization of the precursor alkaloids. wikipedia.orgnih.gov

Enzymatic and Chemical Catalysis:

The dimerization process can be initiated through enzymatic or chemical means, with the choice of catalyst significantly impacting the reaction kinetics. In the plant, the coupling is catalyzed by a peroxidase enzyme, identified as CrPrx1, which is dependent on hydrogen peroxide (H₂O₂) to activate catharanthine. wikipedia.org The availability of H₂O₂ within the plant's leaf tissue is tightly regulated and can therefore be a limiting factor in the natural dimerization process. wikipedia.org

In semi-synthetic approaches, various catalysts have been employed to facilitate the dimerization. Iron(III) salts, such as ferric chloride (FeCl₃), have been shown to effectively promote the coupling of catharanthine and vindoline. nih.govgoogle.com The concentration of the ferric ion is a critical parameter, with optimal concentrations leading to higher yields of the desired dimeric products like α-3′,4′-anhydrovinblastine (AVLB). google.com For instance, studies have shown that using a high molar ratio of ferric ion to catharanthine can significantly influence the product distribution. google.com One study reported optimal yields of vinblastine and AVLB at a ferric chloride concentration of 100 mM in 0.5 M hydrochloric acid after three hours. google.com

More recently, organic single-electron oxidants like tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) have been utilized. nih.gov These reagents can provide high yields of anhydrovinblastine with excellent stereoselectivity. nih.gov The choice of solvent and the presence of acid have also been shown to be important for optimizing the reaction when using such catalysts. nih.gov

Reaction Conditions:

The conditions under which the dimerization is carried out play a pivotal role in determining the reaction rate and the profile of the resulting products. Key parameters include:

pH: The acidity of the reaction medium is a crucial factor. In semi-synthetic methods using ferric ions, the reaction is typically conducted in an acidic environment. google.commdpi.com The pH can influence the stability of the reactants and intermediates, as well as the catalytic activity of the promoter. One study demonstrated that the yield of vinblastine varied significantly with the pH of the reaction mixture, reaching a maximum of 20% at a pH of 8.3 in a specific semi-synthetic setup. mdpi.com

Temperature: Temperature control is essential for managing the reaction rate and preventing the degradation of the products. Lower temperatures, such as 4°C, can be used to slow down the reaction, allowing for more precise control over the timing of quenching the reaction to maximize the yield of the desired dimer. google.com

Solvents: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. For instance, the use of trifluoroethanol as a co-solvent with aqueous acid has been shown to be beneficial in some coupling protocols. nih.govnih.gov

Substrate Availability and Localization:

In the context of the C. roseus plant, the spatial separation of catharanthine and vindoline within different cell types and subcellular compartments is a major rate-limiting factor. wikipedia.orgnih.gov Studies have indicated that catharanthine and vindoline are localized in different cells, such as the epidermis, idioblasts, and laticifers, which restricts their ability to interact and form dimers. wikipedia.orgnih.gov While some research suggests that in developed leaves, both precursors and their dimeric product, AVLB, can be found in the vacuoles of mesophyll cells, the initial separation likely plays a regulatory role, particularly in young leaves. mdpi.com

The concentrations of the precursor alkaloids are also a determining factor in the reaction rate, following general principles of chemical kinetics. researchgate.net Higher concentrations of catharanthine and vindoline would be expected to increase the rate of dimerization, assuming other factors are not limiting.

Table of Research Findings on Dimerization Factors:

FactorObservationReference(s)
Catalyst The peroxidase enzyme CrPrx1, dependent on H₂O₂, catalyzes the natural dimerization. wikipedia.org
Ferric chloride (FeCl₃) effectively promotes the coupling in semi-synthesis. nih.govgoogle.com
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) provides high yields with stereocontrol. nih.gov
Reactant Concentration The natural abundance of catharanthine and vindoline is much higher than that of their dimers. wikipedia.orgnih.gov
The molar ratio of ferric ion to catharanthine influences product yields. google.com
pH The reaction is often conducted in acidic conditions in semi-synthetic methods. google.commdpi.com
Vinblastine yield was found to be pH-dependent, with a maximum at pH 8.3 in one study. mdpi.com
Temperature Lower temperatures (e.g., 4°C) can be used to control the reaction rate. google.com
Solvent Trifluoroethanol has been used as an effective co-solvent. nih.govnih.gov
Subcellular Localization Spatial separation of catharanthine and vindoline in different cell types limits natural dimerization. wikipedia.orgnih.gov
In mature leaves, precursors and dimers may co-localize in mesophyll vacuoles. mdpi.com

Molecular and Cellular Mechanisms of Action in Vitro Studies

Interactions with Cellular Components

Catharanthine (B190766), as a constituent of the dimeric Vinca (B1221190) alkaloids, plays a role in their interaction with tubulin. thieme-connect.com While the vindoline (B23647) moiety of compounds like vinblastine (B1199706) and vincristine (B1662923) is primarily responsible for binding to tubulin heterodimers, the catharanthine nucleus is suggested to contribute a cytotoxic effect. researchgate.net The binding of Vinca alkaloids to the "vinca domain" on β-tubulin prevents the formation of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division. researchgate.netthieme-connect.com This disruption of microtubule dynamics is a key mechanism of their anticancer activity. nih.govd-nb.info

Cell Cycle Modulation

By disrupting microtubule formation, catharanthine interferes with a critical process in cell division: the formation of the mitotic spindle. researchgate.netnih.govresearchgate.net The mitotic spindle, composed of microtubules, is responsible for accurately segregating chromosomes into daughter cells during mitosis. nih.govd-nb.info The failure of proper spindle formation due to catharanthine's activity leads to an arrest of the cell cycle in the M phase (mitosis). nih.govd-nb.info This disruption of the cell cycle is a primary mechanism of its cytotoxic action against proliferating cancer cells. researchgate.netnih.govresearchgate.net Studies have shown that while dimeric Vinca alkaloids like vinblastine cause high fractions of mono- and multipolar mitotic spindles, catharanthine alone has a weaker effect, only mildly affecting bipolar mitotic spindle formation. researchgate.net

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis by catharanthine in HepG2 cells has been quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. researchgate.netnih.govresearcher.liferesearchgate.net Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.com PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. bdbiosciences.com

In these experiments, treatment with various concentrations of catharanthine led to an increase in the percentage of cells staining positive for Annexin V, indicating an increase in early apoptosis. researchgate.net As the concentration of catharanthine increased, the percentage of cells in both early and late apoptosis also increased significantly. researchgate.net This provides clear evidence of catharanthine's ability to initiate the apoptotic cascade in these cancer cells. researchgate.netnih.govresearchgate.net

Table 1: Effect of Catharanthine on Apoptosis in HepG2 Cells

Treatment Group Percentage of Early Apoptotic Cells Percentage of Late Apoptotic Cells
Control Low Low
Catharanthine (120 µM) Increased Increased
Catharanthine (135 µM) Further Increased Further Increased
Catharanthine (150 µM) High High
Catharanthine (165 µM) Highest Highest

This table is illustrative and based on the reported dose-dependent increase in apoptosis. researchgate.net

Autophagy Pathway Modulation

In addition to apoptosis, catharanthine has been found to activate autophagy signaling pathways. researchgate.netnih.gov Autophagy is a cellular process involving the degradation of a cell's own components through lysosomes. It can act as a survival mechanism or, in some contexts, contribute to cell death. frontiersin.org Studies show that catharanthine can induce autophagic necrosis by inhibiting the mTOR signaling pathway. researchgate.netnih.gov

The mechanistic target of rapamycin (B549165) (mTOR) is a key kinase that, when active, suppresses autophagy. frontiersin.orgmedsci.org Catharanthine has been shown to inhibit mTOR. researchgate.netnih.gov Molecular dynamics simulations have revealed that catharanthine can interact effectively with the FRB domain of mTOR, displaying a stable and strong binding affinity. researchgate.netnih.govresearchgate.net While its binding affinity is not as potent as the well-known mTOR inhibitor rapamycin, it is sufficient to inhibit mTOR signaling and consequently activate autophagy. researchgate.netnih.govresearchgate.net

The induction of autophagy by catharanthine is further supported by the upregulation of key autophagy-related genes. researchgate.netnih.govresearchgate.net Quantitative PCR analysis in HepG2 cells treated with catharanthine has shown increased expression of:

LC3 (Microtubule-associated protein 1A/1B-light chain 3): A crucial protein in autophagy, where the conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. researchgate.netnih.govresearchgate.netfrontiersin.org

Beclin1: A key component of the class III PI3K complex that initiates the formation of the autophagosome. researchgate.netnih.govresearchgate.netmedsci.org

ULK1 (Unc-51 like autophagy activating kinase 1): A serine/threonine kinase that is a central initiator of the autophagy process, acting upstream of Beclin1. researchgate.netnih.govresearchgate.netfrontiersin.org

The upregulation of these genes provides molecular evidence of catharanthine's ability to modulate and activate the autophagy pathway in cancer cells. researchgate.netnih.govresearchgate.net

Table 2: Gene Expression Changes in HepG2 Cells Treated with Catharanthine

Gene Effect of Catharanthine Treatment
LC3 Upregulated researchgate.netnih.govresearchgate.net
Beclin1 Upregulated researchgate.netnih.govresearchgate.net
ULK1 Upregulated researchgate.netnih.govresearchgate.net
Akt Decreased researchgate.netnih.gov
Sirtuin-1 Increased researchgate.netnih.gov

This table summarizes the reported changes in gene expression following catharanthine treatment.

Effects on Sirtuin-1 and Akt Expression

In vitro studies utilizing liver carcinoma HepG2 cells have demonstrated that catharanthine modulates the expression of Sirtuin-1 (SIRT1) and Akt, two critical proteins involved in cellular regulation. nih.govresearchgate.net Treatment with catharanthine resulted in an increase in the levels of SIRT1, a protein known to be an inducer of autophagy. nih.govresearchgate.net Concurrently, a decrease in the expression of Akt was observed in the treated cells compared to the untreated controls. nih.govresearchgate.net

The modulation of these pathways is significant as SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including aging, inflammation, and metabolism. researchgate.netfrontiersin.org Its activation has been linked to the inhibition of lipogenesis and the promotion of fatty acid oxidation. frontiersin.org The Akt signaling pathway is central to cell survival, proliferation, and growth. oncotarget.com The observed decrease in Akt expression by catharanthine suggests an interference with these survival signals. nih.govresearchgate.net

These findings suggest that catharanthine's mechanism of action may involve the coordinated regulation of SIRT1 and Akt, leading to downstream effects on cellular processes like autophagy and apoptosis. nih.govresearchgate.net

Oxidative Stress Modulation

Catharanthine has been shown to modulate oxidative stress in in vitro models. nih.govresearchgate.net In studies conducted on HepG2 liver carcinoma cells, catharanthine treatment led to a dose-dependent reduction in oxidative stress. nih.govresearchgate.netresearchgate.net This effect was evidenced by a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

The antioxidant properties of vinca alkaloids, including catharanthine, are a recognized aspect of their biological activity. nih.govresearchgate.net The reduction of oxidative stress can be a crucial factor in the cellular response to catharanthine, potentially influencing other signaling pathways and cellular outcomes. For instance, in some contexts, a reduction in oxidative stress is linked to the activation of survival pathways. researchgate.net However, in the case of catharanthine's effect on HepG2 cells, the reduction in oxidative stress occurs alongside the induction of apoptosis, indicating a complex interplay of cellular mechanisms. nih.govresearchgate.net

It is worth noting that under different experimental conditions, such as binary stress from UV-B irradiation and dark incubation in Catharanthus roseus plants, an increase in the accumulation of alkaloids like catharanthine is associated with the plant's response to oxidative injury caused by the release of reactive oxygen species (ROS). frontiersin.org This highlights the context-dependent nature of catharanthine's role in modulating oxidative stress.

Interference with Phosphodiesterase Activity and cAMP Levels

Catharanthine has been identified as an inhibitor of phosphodiesterase (PDE) activity, which in turn leads to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govresearchgate.netwikiwand.comresearcher.lifewikipedia.orgresearchgate.net This mechanism has been observed in in vitro studies, including those involving brain tissue. wikiwand.comwikipedia.org

Phosphodiesterases are enzymes that break down cAMP, a crucial second messenger involved in numerous cellular signaling pathways. nih.govresearchgate.net By inhibiting PDE, catharanthine effectively increases the intracellular concentration of cAMP. nih.govresearchgate.netwikiwand.comresearcher.lifewikipedia.orgresearchgate.net Elevated cAMP levels can trigger a cascade of downstream events, including the activation of protein kinase A (PKA) and the subsequent phosphorylation of various target proteins. This can influence a wide range of cellular functions such as gene expression, metabolism, and cell growth. researchgate.net The interference with PDE activity and the resulting increase in cAMP represent a significant aspect of catharanthine's molecular mechanism of action. nih.govresearchgate.netwikiwand.comresearcher.lifewikipedia.orgresearchgate.net

Neuromodulatory Activity (e.g., GABAA Receptor Potentiation)

(+)-Catharanthine exhibits neuromodulatory activity through the potentiation of the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.govresearchgate.netx-mol.com This potentiation occurs through a non-benzodiazepine mechanism, meaning it does not act at the benzodiazepine (B76468) binding site. nih.govnih.govx-mol.com Electrophysiological studies have shown that (+)-catharanthine enhances the response of GABAA receptors to low, subsaturating concentrations of GABA. nih.govnih.gov This potentiation is more efficacious at β2/3-containing GABAA receptors compared to β1-containing receptors. nih.govnih.govresearchgate.net This suggests a degree of subtype selectivity in its modulatory action. nih.govnih.gov

The binding site for (+)-catharanthine on the GABAA receptor has been identified through a combination of site-directed mutagenesis, functional competition, and molecular docking experiments. nih.govnih.gov These studies indicate that (+)-catharanthine binds at the transmembrane β(+)/α(-) intersubunit interface. nih.govnih.govresearchgate.net This site is located near the TM2-TM3 loop of the β subunit. nih.govnih.gov

Further evidence for this binding location comes from competition experiments showing that the binding site for (+)-catharanthine overlaps with that of loreclezole, another GABAA receptor modulator known to bind at this interface. nih.govnih.gov Conversely, its binding does not compete with R(+)-etomidate or potentiating neurosteroids, which bind at different sites. nih.govnih.gov Specific amino acid residues within this interface have been identified as crucial for the interaction. Molecular docking studies suggest that (+)-catharanthine forms hydrogen bonds with β2-D282 (in TM3), β2-K279 (in the TM2-TM3 loop), and β2-N265 and β2-R269 (in TM2). nih.govnih.gov The importance of these residues is supported by mutagenesis studies, where mutations such as β2(N265S), K279A, and D282A impair the potentiating effect of (+)-catharanthine. nih.govnih.gov

(+)-Catharanthine acts as a positive allosteric modulator (PAM) of the GABAA receptor. nih.govnih.govwikipedia.org This means it enhances the receptor's function without directly activating it in the absence of the primary agonist, GABA. wikipedia.org The binding of (+)-catharanthine to its specific site at the β(+)/α(-) interface induces a conformational change in the receptor that increases the efficacy of GABA. nih.govnih.gov This allosteric mechanism is characterized by the potentiation of GABA-induced currents, effectively making the receptor more sensitive to its natural ligand. nih.govnih.gov

The allosteric modulation by (+)-catharanthine is dependent on the subunit composition of the GABAA receptor, showing greater potentiation at receptors containing β2 or β3 subunits. nih.govnih.govresearchgate.net The hydrogen bond interactions with key residues in the binding pocket are critical for stabilizing the potentiation-mediating conformation of the receptor. nih.govnih.gov This mechanism distinguishes it from other allosteric modulators like benzodiazepines, barbiturates, and neurosteroids, which bind to different sites and may have different effects on channel gating. nih.govnih.govmdpi.com

In Silico Studies: Molecular Docking and Molecular Dynamics Simulations of Catharanthine Interactions

In silico methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interactions of catharanthine with its molecular targets. nih.govresearchgate.netnih.govnih.gov These computational approaches provide valuable insights into binding affinities, interaction modes, and the stability of ligand-receptor complexes.

Molecular docking studies have been employed to investigate the binding of catharanthine to the FRB domain of the mTOR protein. nih.govresearchgate.net These studies predicted a binding affinity for catharanthine, although it was found to be lower than that of rapamycin, a known mTOR inhibitor. nih.govresearchgate.netresearchgate.netreferencecitationanalysis.com The binding energy for the catharanthine/FRB complex was calculated to be -7.3 KJ/mol⁻¹, compared to -10.7 KJ/mol⁻¹ for the rapamycin/FRB complex. nih.govresearchgate.netresearchgate.net MD simulations further supported these findings, demonstrating that catharanthine can interact effectively and stably with the FRB domain. nih.govresearchgate.net

In the context of its neuromodulatory activity, molecular docking has been crucial in identifying the putative binding site of (+)-catharanthine on the GABAA receptor. nih.govnih.govunifi.itdepositolegale.it These simulations predicted that (+)-catharanthine binds at the β(+)/α(-) intersubunit interface, near the TM2-TM3 loop. nih.govnih.gov The docking models revealed specific hydrogen bond interactions with key residues, including β2-N265, β2-R269, β2-K279, and β2-D282. nih.govnih.gov These in silico predictions were subsequently validated by site-directed mutagenesis and electrophysiological experiments, confirming the functional importance of these interactions. nih.govnih.gov The combination of these computational and experimental approaches provides a detailed understanding of how catharanthine interacts with and modulates the function of the GABAA receptor. unifi.itdepositolegale.it

Analytical Methodologies for Catharanthine Research

Extraction and Isolation Techniques

The initial and pivotal step in catharanthine (B190766) research is its effective extraction and isolation from the complex matrix of the Catharanthus roseus plant. The choice of extraction methodology significantly influences the yield and purity of the final product.

Traditional approaches to catharanthine extraction rely on the principle of solid-liquid extraction using various organic solvents. These methods, while well-established, often involve significant solvent consumption and time.

The process typically begins with the preparation of the plant material, which involves drying the leaves or aerial parts and grinding them into a fine powder to increase the surface area for solvent interaction. ijsra.net Common conventional methods include maceration, Soxhlet extraction, and hot ethanolic extraction. nih.govkoreascience.kr Maceration involves soaking the powdered plant material in a chosen solvent for an extended period, sometimes overnight. nih.gov

A variety of organic solvents are employed, selected based on their polarity and ability to dissolve indole (B1671886) alkaloids. These include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), dichloromethane, hexane, and toluene. nih.govresearchgate.netrjpharmacognosy.ir Often, a sequence of solvents with increasing polarity is used for successive extraction. rjpharmacognosy.ir The extraction process is frequently enhanced by acidifying the solvent mixture. Using an acidic medium, such as dilute sulfuric acid or hydrochloric acid, converts the alkaloids into their salt forms, which have improved solubility and stability in aqueous or alcoholic solutions. nih.govmdpi.com

Following extraction, the solid plant material is filtered out, and the resulting crude extract is concentrated, commonly using a rotary evaporator under controlled temperature and pressure to remove the bulk of the solvent. researchgate.netrjpharmacognosy.ir This concentrated crude extract then proceeds to further purification steps.

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced methodologies have been developed. These techniques offer improved efficiency, higher yields, and often align with the principles of green chemistry.

Supercritical Fluid Extraction (SFE): SFE is a modern technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. researchgate.net For the extraction of polar compounds like alkaloids, a polar co-solvent or modifier, such as ethanol or methanol, is typically added to the supercritical CO₂. researchgate.netresearchgate.net Research has shown that SFE of C. roseus using CO₂ with ethanol as a co-solvent can be a viable alternative to traditional methods. researchgate.net The efficiency of SFE is highly dependent on parameters like pressure, temperature, and co-solvent concentration. researchgate.netresearchgate.net

Negative-Pressure Cavitation Extraction (NPCE): NPCE is an innovative and highly efficient method that utilizes the cavitation effect produced by tiny bubbles under negative pressure. amazonaws.com This process generates intense mass transfer effects, including turbulence and vibration, which enhance the penetration of the solvent into the plant matrix. amazonaws.com NPCE has been successfully applied to extract catharanthine and other vinca (B1221190) alkaloids from C. roseus leaves, demonstrating significantly higher extraction yields in a much shorter time (e.g., 30 minutes) and at room temperature compared to conventional methods like maceration or heat reflux extraction. amazonaws.com

Deep Eutectic Solvents (DES): DES are emerging as effective and environmentally friendly "green solvents" for the extraction of bioactive compounds. researchgate.net These solvents are typically mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as organic acids like citric acid or oxalic acid). universiteitleiden.nl DES-based extraction, often assisted by ultrasound, has been optimized for extracting alkaloids from C. roseus. The efficiency of DES extraction is influenced by factors including the specific DES composition, its water content, sonication time, and the solid-to-liquid ratio. universiteitleiden.nl

Maximizing the yield of catharanthine requires careful optimization of various extraction parameters. The ideal conditions vary depending on the chosen extraction technique.

Solvent and Concentration: The choice of solvent is critical. For NPCE, an 80% ethanol concentration was found to be optimal for extracting vinca alkaloids. amazonaws.com In SFE, adding a co-solvent like ethanol or methanol is crucial, with one study noting the highest catharanthine recoveries with 6.6% methanol as a modifier. researchgate.netresearchgate.net

Temperature: Temperature affects solvent properties and compound stability. While hot ethanolic extraction is used, advanced methods may operate under different conditions. researchgate.net SFE, for instance, has been performed at temperatures ranging from 40°C to 80°C. researchgate.netresearchgate.net A key advantage of NPCE is its effectiveness at room temperature, which prevents the degradation of thermolabile compounds. amazonaws.com

pH: The pH of the extraction medium is a significant factor, particularly in aqueous extractions. An acidic pH (between 1.5 and 2.0) enhances the solubility of alkaloids by converting them to their salt form, leading to greater yields. nih.govmdpi.com

Solid-to-Liquid Ratio: This ratio determines the volume of solvent used relative to the amount of plant material. For NPCE, a solid-to-liquid ratio of 1:20 (w/v) was identified as optimal. amazonaws.com

Extraction Time and Cycles: Advanced methods can drastically reduce extraction time. NPCE can achieve high yields in just 30 minutes, whereas conventional maceration may take hours. amazonaws.com For NPCE, performing the extraction over three cycles with fresh solvent was found to be most efficient, extracting over 96% of the target compounds. amazonaws.com

Particle Size: The physical state of the plant material is also important. A smaller particle size increases the surface area available for extraction. For NPCE, a 60-mesh particle size was used for the powdered leaves. amazonaws.com

Table 1: Comparison of Extraction Methodologies for Catharanthine
MethodologyTypical SolventsKey ParametersAdvantagesReference
Conventional Solvent ExtractionMethanol, Ethanol, Ethyl Acetate, Acidified WaterSolvent Type, Time (hours), TemperatureWell-established, simple equipment nih.govnih.gov
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Ethanol or Methanol co-solventPressure (e.g., 25-30 MPa), Temperature (40-80°C), Co-solvent %Reduced organic solvent waste, tunable selectivity researchgate.netresearchgate.net
Negative-Pressure Cavitation Extraction (NPCE)80% EthanolNegative Pressure (-0.075 MPa), Time (30 min), Room Temperature, 1:20 Solid-to-Liquid RatioVery rapid, high efficiency, energy-saving, suitable for thermolabile compounds amazonaws.com
Deep Eutectic Solvents (DES)Choline Chloride with Citric Acid or Oxalic AcidDES Composition, Water Content, Sonication Time, Solid-to-Liquid RatioEco-friendly ("green solvent"), effective, sustainable universiteitleiden.nl

Chromatographic Separation and Purification

Following extraction, the crude mixture contains numerous alkaloids and other plant metabolites. Chromatographic techniques are therefore essential to separate catharanthine from these other compounds and to quantify its concentration.

HPLC is a cornerstone analytical technique for the separation, identification, and quantification of catharanthine. rjpharmacognosy.ir The method is widely used to analyze crude extracts and monitor the purity of fractions during purification. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for catharanthine analysis. amazonaws.com In this setup, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used. mdpi.comamazonaws.com The mobile phase consists of a polar mixture, usually a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.netamazonaws.com The pH of the buffer can be adjusted to ensure good peak shape and separation of the basic alkaloid compounds. Detection is commonly performed using a UV detector, as indole alkaloids exhibit strong absorbance in the UV spectrum. amazonaws.com

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in higher resolution, greater sensitivity, and dramatically shorter analysis times. nih.govnih.gov UPLC, often coupled with mass spectrometry (UPLC-MS), is a powerful tool for the rapid and reliable analysis of catharanthine and other indole alkaloids. nih.govresearchgate.netrjpharmacognosy.ir

A typical UPLC method for catharanthine can separate multiple alkaloids with excellent resolution in under 15 minutes, with some methods achieving analysis in as little as 6 minutes. nih.govresearchgate.netnih.gov These methods generally use a C18 column and a gradient mobile phase of acetonitrile and water, often containing a modifier like formic acid to improve ionization for MS detection. nih.govresearchgate.netnih.gov The high-throughput capability of UPLC makes it particularly valuable for screening large numbers of samples, such as in the analysis of different plant cultivars or cell lines. nih.gov

Table 2: Chromatographic Conditions for Catharanthine Analysis
TechniqueStationary Phase (Column)Mobile Phase ComponentsKey AdvantagesReference
HPLCReversed-Phase C8 or C18Methanol or Acetonitrile; Aqueous BuffersRobust, reliable, widely available for purification and quantification mdpi.comamazonaws.com
UPLC / UPLC-MSReversed-Phase C18 (sub-2 µm particles)Acetonitrile; Water with 0.1% Formic AcidFaster analysis (6-13 min), higher sensitivity, greater resolution nih.govresearchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure of catharanthine and related compounds. These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the identification and structural analysis of catharanthine. Various MS techniques are employed, often coupled with chromatographic separation for analyzing complex mixtures from plant extracts.

Ion Trap-Electrospray Ionization-Mass Spectrometry (IT-ESI-MS): This technique is instrumental in identifying and quantifying catharanthine and other alkaloids in C. roseus. sci-hub.se In positive ion mode, catharanthine typically shows a protonated molecular ion [M+H]⁺ at an m/z of 337. sci-hub.seresearchgate.net Further fragmentation (MS²) of this precursor ion generates characteristic product ions that are used for confirmation. For instance, a major fragment ion at m/z 144 is often observed for catharanthine. sci-hub.seresearchgate.net This method provides high selectivity and sensitivity, making it suitable for detecting even low concentrations of the alkaloid. sci-hub.se

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high-resolution separation of UPLC with the sensitive detection of MS. This approach allows for the rapid and simultaneous quantification of multiple indole alkaloids, including catharanthine, from C. roseus cell lines and plant tissues. nih.govnih.gov A UPLC-ESI-Q-TOF (Quadrupole Time-of-Flight) method has been developed for the reliable identification and quantification of major indole alkaloids, separating catharanthine and others within 13 minutes. nih.gov This high-throughput technique is particularly useful for screening large numbers of samples, for example, in studies aiming to identify high-producing plant varieties or cell lines. nih.gov

Imaging Mass Spectrometry and Single-Cell MS: These cutting-edge techniques have been used to determine the specific cellular localization of catharanthine within the plant tissues. Imaging MS has revealed that catharanthine (identified by its m/z of 337.19) is localized in idioblast cells, laticifer cells, and epidermal cells of the C. roseus stem. nihonika.co.jp Single-cell MS further confirmed the presence of catharanthine in these cell types through MS/MS analysis, which detected a catharanthine-specific fragment ion at m/z 93.07. nihonika.co.jp

MS Technique Application in Catharanthine Research Key Findings
IT-ESI-MS Identification and quantification of catharanthine in C. roseus extracts.Protonated molecular ion [M+H]⁺ at m/z 337; characteristic fragment ion at m/z 144. sci-hub.seresearchgate.net
UPLC-MS Rapid, high-throughput quantification of catharanthine and other alkaloids.Enables simultaneous analysis in under 6 minutes; high sensitivity with low limits of detection. nih.gov
UPLC-ESI-Q-TOF Reliable identification and quantification with high resolution.Separation of six major indole alkaloids, including catharanthine, in 13 minutes. nih.gov
Imaging MS Cellular localization of catharanthine in plant tissues.Catharanthine is found in idioblast, laticifer, and epidermal cells. nihonika.co.jp
Single-Cell MS Confirmation of catharanthine presence in individual cells.Detection of catharanthine-specific fragment ion (m/z 93.07) in specific cell types. nihonika.co.jp

Nuclear Magnetic Resonance (NMR)-Based Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information and is highly suited for metabolomics studies of C. roseus. hep.com.cn It allows for the simultaneous detection and quantification of a wide range of primary and secondary metabolites, including catharanthine, without extensive sample preparation. hep.com.cn

¹H-NMR and ¹³C-NMR are used to obtain detailed structural data for catharanthine. For example, specific chemical shifts in the NMR spectrum are characteristic of the different protons and carbons within the catharanthine molecule. scispace.comresearchgate.netclockss.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms and confirm the complete structure. mdpi.com

NMR-based metabolomics has been instrumental in studying the effects of genetic modifications on the metabolic profile of C. roseus. In studies involving the overexpression of transcription factors like ORCA3, NMR analysis confirmed the increased accumulation of monomeric indole alkaloids, including catharanthine. plos.orgnih.gov Multivariate data analysis of the NMR spectra can clearly distinguish between transgenic and control plants, revealing changes not only in alkaloid levels but also in other metabolic pathways involving amino acids, sugars, and phenylpropanoids. hep.com.cnplos.org

NMR Technique Application in Catharanthine Research Key Findings
¹H and ¹³C NMR Structural elucidation and confirmation of catharanthine.Provides characteristic chemical shifts for each proton and carbon atom in the molecule. scispace.comresearchgate.netclockss.org
2D NMR (COSY, HSQC, HMBC) Detailed structural analysis and assignment of NMR signals.Confirms the connectivity and complete chemical structure of isolated catharanthine. mdpi.com
NMR-based Metabolomics Profiling of metabolites in C. roseus to study metabolic pathways and the effects of genetic engineering.Confirmed higher accumulation of catharanthine in genetically modified plants and revealed broader metabolic changes. hep.com.cnplos.orgnih.gov

Quantitative Analysis Methods

Accurate quantification of catharanthine is essential for various research purposes, including the selection of high-yielding plant lines, optimization of culture conditions, and metabolic engineering studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used, robust, and reliable method for this purpose.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): This method is favored for its efficiency, reproducibility, and the relative ease of sample preparation. universiteitleiden.nl Several HPLC-UV methods have been developed for the simultaneous determination of catharanthine and other major TIAs. nih.govoup.comphcog.comijpsonline.com These methods typically utilize a reversed-phase C18 column for separation. nih.govoup.com

For instance, an isocratic HPLC method can separate vindoline (B23647), catharanthine, vinblastine (B1199706), and vincristine (B1662923) using a mobile phase of acetonitrile and phosphate (B84403) buffer. oup.com Another method allows for the simultaneous analysis of eight TIAs, including catharanthine, and three of their precursors. universiteitleiden.nl The quantification is based on the peak area at a specific UV wavelength (e.g., 254 nm or 297 nm) and comparison with a standard calibration curve. oup.comphcog.com The limits of detection (LOD) and quantification (LOQ) for catharanthine using HPLC-UV are typically in the range of nanograms per milliliter. sci-hub.se While MS detection generally offers higher sensitivity, UV detection provides excellent repeatability for the analysis of these compounds in C. roseus. sci-hub.se

Method Column Mobile Phase Example Detection Key Application
HPLC-UV Reversed-phase C18Acetonitrile and phosphate bufferUV (e.g., 254 nm)Simultaneous quantification of catharanthine and other major alkaloids. nih.govoup.comijpsonline.com
HPLC-DAD Reversed-phase C18Gradient of acetonitrile and waterDiode Array DetectorSimultaneous analysis of alkaloids and their precursors. universiteitleiden.nl

Omics Technologies in Catharanthine Research

The integration of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, has revolutionized the study of the complex TIA biosynthetic pathway in C. roseus. universiteitleiden.nl These approaches provide a systems-level understanding of how catharanthine production is regulated and interconnected with the broader metabolic network of the plant.

Metabolomics for Pathway Elucidation

Metabolomics, the comprehensive analysis of all metabolites in a biological system, is a powerful tool for elucidating the intricate TIA biosynthetic pathway. universiteitleiden.nluniversiteitleiden.nl By comparing the metabolic profiles of different plant tissues, developmental stages, or genetically modified lines, researchers can identify known and novel intermediates, and map their flow through the pathway. researchgate.net

NMR and MS-based metabolomics have been extensively applied to C. roseus. hep.com.cnuniversiteitleiden.nl These studies have not only confirmed the presence and relative abundance of catharanthine and other alkaloids but have also revealed how the entire metabolic network responds to genetic or environmental perturbations. plos.orguniversiteitleiden.nl For example, metabolomic analysis of plants overexpressing certain transcription factors showed that while the TIA pathway was enhanced, other pathways, like those for primary metabolites, were also significantly affected. hep.com.cnuniversiteitleiden.nl This highlights the interconnectedness of plant metabolism and the importance of a holistic view for successful metabolic engineering.

Transcriptomics and Proteomics for Gene and Enzyme Characterization

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the complete set of proteins, are crucial for identifying the genes and enzymes involved in catharanthine biosynthesis. universiteitleiden.nlfrontiersin.org

Transcriptomics: Large-scale transcriptome sequencing of different C. roseus tissues has led to the discovery of many genes involved in the TIA pathway. nih.gov By analyzing gene expression patterns, researchers can identify candidate genes that are co-expressed with known TIA pathway genes or are upregulated under conditions that favor alkaloid production. nih.govmdpi.com For instance, transcriptomic analysis has been used to identify transcription factors, like ORCAs and CrWRKY1, that regulate the expression of genes in the catharanthine biosynthetic branch. oup.comuniversiteitleiden.nl Comparing transcriptome data with metabolome data is a powerful strategy for functional gene discovery. universiteitleiden.nlmpg.de More recently, single-cell RNA sequencing has provided unprecedented resolution, revealing the cell-type-specific expression of genes in the MIA pathway. frontiersin.orgnih.gov

Proteomics: Proteomics allows for the direct identification and quantification of enzymes involved in the TIA pathway. By comparing the proteomes of different samples, researchers can identify proteins whose abundance correlates with catharanthine production. universiteitleiden.nl This approach, often used in conjunction with transcriptomics, helps to confirm that a gene identified at the transcript level is indeed translated into a functional protein. frontiersin.org Integrated transcriptomic and proteomic analyses have been used to uncover the response mechanisms of C. roseus to various stimuli, providing insights into how TIA biosynthesis, including that of catharanthine, is regulated at both the gene and protein levels. researchgate.net

Omics Technology Application in Catharanthine Research Key Findings
Metabolomics Elucidation of the TIA pathway and understanding metabolic networks.Identification of intermediates and mapping of metabolic flux; revealed interconnectedness of primary and secondary metabolism. hep.com.cnplos.orguniversiteitleiden.nl
Transcriptomics Discovery and characterization of genes involved in catharanthine biosynthesis and its regulation.Identification of numerous pathway genes and transcription factors (e.g., ORCAs); enabled single-cell resolution of gene expression. nih.govoup.comnih.gov
Proteomics Identification and characterization of enzymes in the catharanthine pathway.Confirmation of enzyme presence and abundance, providing a link between gene expression and metabolic function. universiteitleiden.nlfrontiersin.orgresearchgate.net

Single-Cell Multi-omics Approaches

The study of catharanthine biosynthesis has been profoundly advanced by the application of single-cell multi-omics technologies. researchhub.comnih.gov These approaches allow researchers to dissect the intricate metabolic processes occurring within individual cells, overcoming the limitations of traditional whole-tissue analyses where signals from rare, specialized cells are often obscured. mpg.de By integrating genomics, single-cell RNA sequencing (scRNA-seq), and single-cell mass spectrometry (scMS), a high-resolution map of the catharanthine biosynthetic pathway has been developed, revealing a remarkable level of cellular specialization. researchhub.comnih.govnih.gov

Advances in omics now permit the generation of highly contiguous genome assemblies, which, when combined with single-cell transcriptomics and metabolomics, facilitate the discovery of genes and the localization of metabolic pathways. researchhub.comnih.gov In Catharanthus roseus, this integrated strategy has been crucial for understanding the complex organ- and cell-type-specific regulation of the monoterpene indole alkaloid (MIA) pathway. researchhub.comnih.gov

Detailed Research Findings

Research using single-cell multi-omics has revealed that the biosynthesis of MIAs in C. roseus leaves is not contained within a single cell type but is instead partitioned across at least three distinct cell types. researchhub.comnih.govnih.gov This sequential partitioning involves internal phloem-associated parenchyma (IPAP) cells, epidermal cells, and specialized idioblasts. nih.govbiorxiv.org

Early Pathway Steps: The initial stages of the MIA pathway, including the synthesis of the iridoid precursor secologanin (B1681713), are localized in the internal phloem-associated parenchyma (IPAP) cells. nih.govbiorxiv.org

Mid-Pathway Steps & Catharanthine Synthesis: Single-cell transcriptomics (scRNA-seq) has shown that the genes encoding the enzymes responsible for the middle part of the pathway are expressed in the epidermis. nih.gov This includes the enzyme that synthesizes catharanthine itself. researchgate.net

Late Pathway Steps & Catharanthine Accumulation: The final steps of the vindoline branch of the pathway and the subsequent coupling of catharanthine and vindoline occur in idioblast cells. researchhub.comnih.gov Crucially, while the synthesis of catharanthine occurs in the epidermis, single-cell mass spectrometry (scMS) analysis demonstrates that catharanthine accumulates to high concentrations within the idioblasts, alongside vindoline. mpg.denih.govresearchgate.net This finding strongly indicates the existence of an efficient intercellular transport mechanism that moves catharanthine from its site of synthesis (epidermis) to its site of accumulation and final modification (idioblasts). nih.govbiorxiv.orgresearchgate.net

This spatial separation was further elucidated by studies combining imaging MS and single-cell MS, which identified idioblast and laticifer cells as the primary sites for the accumulation of various terpenoid indole alkaloids (TIAs), including catharanthine, in stem tissue. pnas.orgnih.gov The development of quantitative scMS methods has allowed for the measurement of metabolite concentrations in individual cells, revealing that catharanthine can accumulate to millimolar concentrations in idioblasts. mpg.de

The power of combining these omics approaches was highlighted by the identification of a previously unknown reductase enzyme. researchhub.comnih.gov By correlating gene expression profiles with metabolite data at the single-cell level, researchers identified a reductase, specifically expressed in idioblasts, that is responsible for converting catharanthine and vindoline into anhydrovinblastine (B1203243), a direct precursor to the anticancer drug vinblastine. researchhub.comresearchgate.net

Furthermore, single-cell analyses of C. roseus roots have shown different cell-type-specific expression patterns for MIA biosynthetic genes compared to leaves, underscoring the complex, organ-specific regulation of this pathway. researchhub.comnih.gov

The following table summarizes the key findings from single-cell multi-omics studies regarding the spatial organization of the catharanthine pathway in C. roseus leaves.

Cell Type Omics Technique Key Finding Molecules Detected Reference(s)
Epidermis scRNA-seqExpression of mid-pathway biosynthetic genes.Transcripts for catharanthine synthase. nih.govresearchgate.net
Idioblast scRNA-seqExpression of late-pathway biosynthetic genes.Transcripts for vindoline biosynthetic enzymes (D4H, DAT), reductase for anhydrovinblastine synthesis. researchhub.comresearchgate.net
Idioblast scMS (Metabolomics)High accumulation of pathway end-products and precursors.Catharanthine, Vindoline, Anhydrovinblastine. researchhub.commpg.denih.gov

Phytochemical Context and Ecological Role of Catharanthine

Distribution and Accumulation in Catharanthus roseus Plant Parts

The distribution of the terpenoid indole (B1671886) alkaloid (TIA) catharanthine (B190766) within the Madagascar periwinkle (Catharanthus roseus) is highly compartmentalized, with significant variations in accumulation across different plant organs. universiteitleiden.nl This spatial separation is a key feature of the plant's metabolic strategy. ajol.info

Research has consistently shown that leaves are the primary sites of catharanthine accumulation. universiteitleiden.nlpnas.org Specifically, catharanthine is found almost exclusively in the wax exudates on the surface of the leaves, a discovery that highlights a sophisticated secretory mechanism. pnas.org This localization on the leaf surface separates it from its coupling partner, vindoline (B23647), which is located within specialized leaf cells such as idioblasts and laticifers. pnas.orgnih.gov This separation explains the naturally low levels of the dimeric anticancer alkaloids, vinblastine (B1199706) and vincristine (B1662923), in the plant. ajol.infopnas.org

While leaves contain the highest concentrations, catharanthine is also detected in other parts of the plant, albeit at lower levels. universiteitleiden.nl Flowers also accumulate catharanthine, along with vindoline and anhydrovinblastine (B1203243). universiteitleiden.nl In the stem, catharanthine has been identified, but bisindole alkaloids are absent. universiteitleiden.nl Using advanced techniques like imaging mass spectrometry (MS) and single-cell MS, studies have confirmed the presence of catharanthine in the idioblast and laticifer cells of the stem tissue. nih.govnih.gov

Roots, in contrast, have a different alkaloid profile, being richer in compounds like ajmalicine (B1678821) and serpentine (B99607), though catharanthine can also be detected. universiteitleiden.nlajol.info The biosynthesis of catharanthine is a complex process involving multiple cell types, primarily in the aerial parts of the plant. ajol.info Although some early steps of TIA biosynthesis occur in the roots, the complete synthesis and significant accumulation of catharanthine are characteristic of the leaves and, to a lesser extent, flowers and stems. universiteitleiden.nlajol.info The level of various alkaloids, including catharanthine, can also be influenced by the developmental stage of the plant, with concentrations changing as the leaves age and the plant moves from a vegetative to a flowering stage. universiteitleiden.nl

Table 1: Distribution of Catharanthine and Related Alkaloids in Catharanthus roseus Plant Parts

Role in Plant Defense Mechanisms and Stress Response

Catharanthine, as a prominent secondary metabolite, plays a crucial role in the defense mechanisms of Catharanthus roseus against a range of biotic and abiotic stresses. oup.comnih.gov The production and accumulation of terpenoid indole alkaloids (TIAs), including catharanthine, are often induced as a response to environmental challenges. oup.comresearchgate.net

The secretion of catharanthine onto the leaf surface is a key component of the plant's defense against herbivores and fungal pathogens. pnas.orgbrocku.ca At physiological concentrations found on the leaf surface, catharanthine has been shown to inhibit the growth of fungal zoospores and exhibits insect toxicity. pnas.orgmdpi.com When the plant is attacked by herbivores, such as Manduca sexta larvae, it mounts a strong defense reaction. nih.gov This includes a systemic response in newly developed leaves, characterized by an increased biosynthesis of toxic MIAs like catharanthine and vindoline. nih.gov The ingestion of these compounds can lead to the death of the caterpillars, highlighting the direct defensive role of these alkaloids. nih.gov

The plant's response to abiotic stress also involves the modulation of catharanthine levels. Exposure to ultraviolet-B (UV-B) radiation, for instance, has been shown to increase the accumulation of catharanthine in cell suspension cultures. researchgate.net This suggests that catharanthine, which absorbs UV-B light, may serve as a protective agent against radiation damage. researchgate.net Similarly, binary stress involving UV-B irradiation followed by dark incubation significantly increased the content of catharanthine in leaves. frontiersin.orgnih.gov

Drought stress, induced experimentally with polyethylene (B3416737) glycol (PEG), also affects catharanthine accumulation. tandfonline.com Studies have shown that under drought conditions, the content of catharanthine in leaves initially increases before declining, while the expression of genes involved in its biosynthesis is upregulated. tandfonline.com Elicitors, which are compounds that trigger defense responses, can also stimulate catharanthine production. mdpi.com For example, chitooligosaccharides, when applied to leaves, strongly stimulated the accumulation of catharanthine. mdpi.com These findings underscore the integral role of catharanthine in the plant's adaptive strategies to survive in challenging environments. nih.govresearchgate.net

**Table 2: Effect of Stress Factors on Catharanthine Accumulation in *Catharanthus roseus***

Future Directions and Emerging Research Avenues

Advanced Strategies for Sustainable and Scalable Catharanthine (B190766) Production

The low abundance of catharanthine in its native producer, Catharanthus roseus, has spurred the development of alternative production platforms to meet pharmaceutical demand sustainably and scalably. A primary strategy involves metabolic engineering in microbial hosts, particularly Saccharomyces cerevisiae (yeast). By introducing the entire multi-gene biosynthetic pathway into engineered yeast, researchers have successfully achieved de novo production of catharanthine. nih.govresearchgate.net This synthetic biology approach allows for production in controlled bioreactors, independent of geographical and environmental constraints associated with plant cultivation. nih.gov Optimization of these microbial systems involves enhancing precursor supply, debottlenecking rate-limiting enzymatic steps through gene amplification, and optimizing cofactor availability. nih.govresearchgate.net

Another promising avenue is the use of endophytic fungi isolated from C. roseus. nih.govnih.gov Certain fungal endophytes, such as Alternaria alternata and Curvularia verruculosa, have been shown to produce vinblastine (B1199706), which implies the synthesis of its precursors, catharanthine and vindoline (B23647). nih.govresearchgate.net These fungi offer a potential source for large-scale fermentation-based production, which can be more cost-effective and scalable than traditional plant extraction. researchgate.net Additionally, optimizing plant cell and hairy root cultures of C. roseus through elicitation and metabolic engineering remains an active area of research to enhance yields.

Table 1: Comparison of Catharanthine Production Strategies
Production PlatformKey AdvantagesReported Yields/TitersReferences
Engineered Saccharomyces cerevisiaeScalable, sustainable, controlled fermentation, rapid production cycle.Up to 527.1 µg/L nih.govresearchgate.net
Endophytic Fungi (e.g., Alternaria alternata)Potential for high yields, cost-effective, utilizes natural biosynthetic machinery.Data primarily on dimeric products (e.g., Vinblastine). researchgate.net
C. roseus Hairy Root CulturesGenetic stability, hormone-independent growth.Enhanced production through elicitation and genetic modification.
Reconstituted Pathway in Nicotiana benthamianaRapid pathway testing, shares plant cellular machinery.~60 ng per g of frozen tissue acs.orgnih.gov

Comprehensive Elucidation of Remaining Biosynthetic Pathway Gaps

While significant progress has been made in mapping the biosynthetic pathway to catharanthine, some knowledge gaps persist. The entire pathway from the central intermediate strictosidine (B192452) to catharanthine involves a series of nine enzyme-catalyzed steps. acs.orgnih.gov The enzymes responsible for the late stages of this pathway, including precondylocarpine acetate (B1210297) synthase, dihydroprecondylocarpine acetate synthase, and catharanthine synthase, have been identified, effectively completing the canonical pathway to the monomer. researchgate.net

However, the broader MIA pathway still contains uncharacterized steps. For instance, the precise enzymatic conversion of the dimeric alkaloid α-3′,4′-anhydrovinblastine (formed from catharanthine and vindoline) into vinblastine is not yet fully understood. nih.gov Identifying the enzyme responsible for this conversion is a key objective, as it would complete the full biosynthetic picture of the valuable dimeric alkaloids. nih.gov Further research is needed to resolve these remaining questions to enable a complete understanding and reconstruction of the entire vinblastine pathway in heterologous systems.

Detailed Molecular Characterization of Enzyme Mechanisms and Regulation

A deeper understanding of the enzymes involved in catharanthine biosynthesis at a molecular level is crucial for rational metabolic engineering. Key enzymes in the pathway, such as Catharanthine Synthase (CS) and Tabersonine (B1681870) Synthase (TS), have been structurally characterized. nih.gov Crystal structures reveal that these enzymes possess an α/β-hydrolase fold, despite catalyzing a cycloaddition (Diels-Alder-type) reaction rather than hydrolysis. nih.gov

Catharanthine Synthase specifically catalyzes the conversion of the unstable intermediate dehydrosecodine into catharanthine. uniprot.org Structural studies provide insights into the active site and the residues crucial for substrate binding and catalysis. nih.govuniprot.org This molecular-level information is invaluable for designing enzyme variants with improved stability, efficiency, or even altered substrate specificity. Furthermore, research into the regulation of the pathway continues to identify key transcription factors, such as members of the ORCA family, which control the expression of multiple biosynthetic genes. microbiologyjournal.org Elucidating how these factors regulate gene expression in response to developmental cues and environmental stimuli will provide powerful tools for manipulating pathway flux.

Table 2: Key Enzymes in the Late Stages of Catharanthine Biosynthesis
EnzymeAbbreviationFunctionEnzyme ClassReferences
Precondylocarpine Acetate SynthasePASConverts stemmadenine (B1243487) acetate to precondylocarpine acetate.α/β Hydrolase nih.gov
Dihydroprecondylocarpine Acetate SynthaseDPASReduces precondylocarpine acetate.Reductase nih.govnih.gov
Catharanthine SynthaseCSCatalyzes the cyclization of dehydrosecodine to form catharanthine.α/β Hydrolase (Isomerase) nih.govuniprot.orgmpg.de

Exploration of Structure-Activity Relationships through Derivatization and Analog Synthesis

Chemical modification of the catharanthine scaffold is a key strategy for exploring structure-activity relationships (SAR) and generating novel dimeric alkaloids with potentially enhanced therapeutic properties or reduced side effects. Research has focused on the synthesis of catharanthine analogues, such as 20,20-difluorocatharanthine. rsc.org The goal of these efforts is to use these modified monomers in biomimetic coupling reactions with vindoline to produce new derivatives of the vinblastine family. rsc.org

These studies provide critical insights into how structural changes on the catharanthine moiety affect the coupling reaction and the properties of the resulting dimer. While some coupling reactions of fluorinated derivatives have led to unexpected alkaloid structures, these outcomes themselves offer valuable information about the reactivity and chemical nature of the catharanthine framework. rsc.org This avenue of research paves the way for the semi-synthesis of novel anticancer agents with improved pharmacological profiles.

Application of Novel Biotechnological Tools (e.g., Genome Editing) for Pathway Engineering

Modern biotechnological tools, particularly CRISPR-Cas9 genome editing, are revolutionizing the field of metabolic engineering for catharanthine production. These tools are being applied extensively in microbial hosts like S. cerevisiae to precisely modify the genome for enhanced alkaloid synthesis. researchgate.net Strategies include the integration of multiple copies of rate-limiting genes, such as geissoschizine synthase (GS) and dihydroprecondylocarpine acetate synthase (DPAS), to boost metabolic flux towards catharanthine. researchgate.net

Understanding Complex Interplay of Metabolites for Enhanced Bioproduction

The efficient biosynthesis of catharanthine is intrinsically linked to the broader metabolic network of the producing organism. Primary metabolic pathways supply the essential precursors for catharanthine synthesis: the shikimate pathway provides tryptamine (B22526), and the methylerythritol 4-phosphate (MEP) pathway provides the terpenoid precursor secologanin (B1681713). ovid.com Understanding and optimizing the interface between primary and secondary metabolism is therefore critical for enhancing production. nih.gov

Metabolic flux analysis, often using 13C-labeled substrates, is a powerful tool to map the flow of carbon through these interconnected networks and identify potential bottlenecks in precursor supply. mdpi.comnih.gov Studies have shown that environmental factors, such as light intensity, can significantly affect the levels of primary metabolites like amino acids and sugars, which in turn can influence the production of downstream alkaloids. nih.gov By elucidating this complex metabolic interplay, researchers can develop more effective strategies for metabolic engineering, such as upregulating key enzymes in precursor pathways to push more flux towards catharanthine production. researchgate.net

Q & A

Q. How should researchers address variability in this compound yield across different plant cultivars?

  • Methodological Answer : Conduct a factorial design experiment to isolate variables such as soil pH, light exposure, and harvest time. Use ANOVA to analyze yield differences and apply post-hoc tests (e.g., Tukey’s HSD) to identify significant factors. Include raw yield data and environmental parameters in tabular format .
  • Data Contradiction Analysis : If conflicting results arise (e.g., high yield in low-pH soil in one study vs. neutral pH in another), re-examine cultivar-specific adaptations or secondary metabolite interactions using metabolomic profiling .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

  • Methodological Answer : Perform dose-response curve analyses across multiple cell lines and animal models to identify species- or tissue-specific effects. Use pharmacokinetic modeling (e.g., compartmental analysis) to compare bioavailability and metabolite conversion rates. Publish full datasets, including negative results, to support meta-analyses .
  • Critical Analysis : Cross-reference bioactivity claims with orthogonal assays (e.g., enzyme inhibition vs. transcriptional profiling) to validate mechanisms of action .

Q. How can researchers optimize extraction protocols for this compound to balance yield and environmental sustainability?

  • Methodological Answer : Compare traditional solvent extraction (e.g., methanol/chloroform) with green chemistry approaches (e.g., supercritical CO₂ extraction). Use Response Surface Methodology (RSM) to model interactions between solvent polarity, temperature, and extraction time. Include energy consumption metrics and solvent recovery rates in cost-benefit analyses .
  • Data Presentation : Provide 3D contour plots for RSM outputs and a comparative table of yield vs. environmental impact scores .

Q. What are the key challenges in synthesizing this compound analogues with enhanced stability?

  • Methodological Answer : Focus on regioselective functionalization of the vindoline core using catalytic asymmetric synthesis. Characterize intermediates via X-ray crystallography and stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Report synthetic routes, stereochemical outcomes, and degradation pathways in detail .
  • Contradiction Management : If synthetic yields diverge from computational predictions (e.g., DFT-based reaction pathway modeling), re-examine solvent effects or catalyst loading using kinetic studies .

Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental sections: include ≤5 compounds in the main text, with full datasets in supplementary files .
  • Literature Review : Use Google Scholar to prioritize high-impact studies (citation count >100) and synthesize findings using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Conflict Resolution : For contradictory bioactivity data, apply the SRQR (Standards for Reporting Qualitative Research) framework to assess study rigor, including sample size justification and statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.